Lolamicin
Descripción
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Propiedades
Fórmula molecular |
C24H20N4O |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
3-[[3-[4-(2,6-dimethyl-4-pyridinyl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C24H20N4O/c1-16-9-21(10-17(2)27-16)23-14-26-28-24(23)20-7-4-8-22(12-20)29-15-19-6-3-5-18(11-19)13-25/h3-12,14H,15H2,1-2H3,(H,26,28) |
Clave InChI |
CIXIQLLJOWEAKU-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Lolamicin: A Technical Guide to a Microbiome-Sparing Antibiotic
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. Traditional broad-spectrum antibiotics, while potent, often inflict collateral damage on the host's gut microbiome, leading to secondary infections and other complications. Lolamicin is a novel, experimental antibiotic that represents a paradigm shift in antibacterial therapy. It is a first-in-class inhibitor of the Lol lipoprotein transport system, demonstrating a unique dual-selective mechanism: it targets pathogenic Gram-negative bacteria while sparing both Gram-positive organisms and commensal Gram-negative bacteria in the gut. Preclinical data shows potent activity against a wide range of MDR pathogens, efficacy in animal models of severe infection, and an unprecedented preservation of the gut microbiome. This guide provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound.
Discovery and Design Rationale
The development of this compound was born from the critical need for antibiotics that could selectively target Gram-negative pathogens. The strategy focused on identifying a biological pathway that is essential for pathogenic Gram-negative bacteria but is either absent in Gram-positive bacteria or divergent enough in commensal Gram-negative bacteria to allow for selective inhibition.
The Lol lipoprotein transport system was identified as the ideal target. This system, composed of proteins LolA, LolB, LolC, LolD, and LolE, is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process vital for maintaining the structural integrity of Gram-negative bacteria. The ABC transporter complex LolCDE, which energizes this process, is essential for viability and is exclusive to Gram-negative bacteria.
Initial screening identified pyridinepyrazole and pyridineimidazole compounds as inhibitors of the LolCDE complex. However, these early leads suffered from poor efficacy against wild-type pathogens and unfavorable pharmacological properties. Through an iterative design process, a hybrid scaffold was developed, leading to the synthesis of this compound. This process optimized the compound's ability to engage the target while improving its accumulation within the bacterial cell.
Mechanism of Action
This compound exerts its bactericidal effect by competitively inhibiting the LolCDE complex. By binding to this transporter, this compound prevents the release of lipoproteins from the inner membrane, disrupting their trafficking to the outer membrane. This leads to a catastrophic failure in maintaining the outer membrane, resulting in cell swelling and eventual lysis.
The selectivity of this compound for certain pathogenic species (e.g., E. coli, K. pneumoniae) over commensal species is attributed to sequence divergence in the LolCDE proteins. Pathogens possess LolCDE variants with higher binding affinity for this compound compared to the variants found in many non-pathogenic, commensal gut bacteria.
Quantitative Preclinical Data
In Vitro Antibacterial Activity
This compound was evaluated against a large panel of over 130 multidrug-resistant clinical isolates of Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae. It demonstrated potent activity with a narrow Minimum Inhibitory Concentration (MIC) range.
Table 1: In Vitro Activity of this compound Against MDR Gram-Negative Pathogens
| Organism (No. of Isolates) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | MIC Range (μg/mL) |
|---|---|---|---|
| E. coli (n=47) | 1-2 | 4 | ≤0.5 - 8 |
| K. pneumoniae (n=61) | 2 | 4 | ≤0.5 - 16 |
| E. cloacae (n=18) | 2 | 4 | 1 - 8 |
In Vitro Selectivity Profile
This compound showed remarkable selectivity, with no significant activity against Gram-positive bacteria or a panel of anaerobic commensal bacteria commonly found in the human gut, up to its aqueous solubility limit.
Table 2: Selectivity Profile of this compound
| Organism Type | Representative Species | Activity (MIC, μg/mL) |
|---|---|---|
| Gram-Positive Pathogens | Staphylococcus aureus, Enterococcus faecalis | >128 |
| Anaerobic Commensals | Bacteroides fragilis, Clostridium scindens | >128 |
| Non-target Gram-Negative | Pseudomonas aeruginosa, Acinetobacter baumannii | >128 |
In Vivo Efficacy in Murine Infection Models
This compound demonstrated high efficacy in mouse models of both acute pneumonia and septicemia caused by colistin-resistant and carbapenem-resistant Gram-negative pathogens.
Table 3: Summary of In Vivo Efficacy Studies
| Infection Model | Pathogen | Administration | Dose | Outcome |
|---|---|---|---|---|
| Septicemia | E. coli AR-0349 | Intraperitoneal (IP) | 100 mg/kg, BID | 100% survival |
| Septicemia | E. coli AR-0349 | Oral (PO) | 200 mg/kg, BID | >70% survival |
| Pneumonia | E. coli AR-0349 | Intraperitoneal (IP) | 100 mg/kg, BID | ~2-log reduction in bacterial burden |
| Pneumonia | E. coli AR-0349 | Oral (PO) | 200 mg/kg, BID | ~3-log reduction in bacterial burden |
| Septicemia | K. pneumoniae BAA-1705 | Intraperitoneal (IP) | 100 mg/kg, BID | 100% survival |
Pharmacokinetic and Safety Profile
Preliminary pharmacokinetic studies in mice revealed that this compound possesses significant oral bioavailability. In vitro toxicology assays showed minimal toxicity against mammalian cells.
Table 4: Pharmacokinetic and Safety Parameters
| Parameter | Value | Source |
|---|---|---|
| Oral Bioavailability (%F) in Mice | 47% | |
| Mammalian Cell Toxicity (HEK293, HepG2) | Minimal toxicity observed | |
| Hemolysis (Human RBCs) | Minimal hemolysis observed |
| MIC Shift in 50% Human Serum | No significant shift | |
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
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Method: Broth microdilution assays were performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
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Medium: Cation-adjusted Mueller Hinton Broth (CAMHB) was used for testing aerobic pathogens.
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Procedure: Compounds were serially diluted in 96-well plates. Bacterial isolates were grown to logarithmic phase and diluted to a final inoculum of approximately 5 x 10⁵ CFU/mL. Plates were incubated at 37°C for 16-20 hours.
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Readout: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. Experiments were conducted in biological triplicate.
Murine Infection Models
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Animal Model: 6- to 8-week-old male CD-1 mice were used for all infection studies.
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Acute Pneumonia Model:
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Mice were rendered neutropenic by intraperitoneal injection of cyclophosphamide.
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Infection was initiated via intranasal administration of a bacterial suspension (e.g., ~2.7 x 10⁸ CFU/mouse for E. coli AR-0349).
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Treatment with this compound or vehicle was initiated 2 hours post-infection and administered twice daily (BID) for 3 days.
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At the end of the study, mice were euthanized, and lungs were homogenized to determine bacterial burden (CFU/g of tissue).
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Septicemia Model:
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Infection was initiated via intraperitoneal injection of a bacterial suspension (e.g., ~4.2 x 10⁸ CFU/mouse for E. coli AR-0349).
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Treatment was initiated 1 hour post-infection and administered twice daily (BID) for 3 days.
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Survival was monitored for a period of 7 days.
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Gut Microbiome Analysis
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Treatment Groups: Healthy mice were treated with vehicle, this compound (oral), amoxicillin (B794) (oral, broad-spectrum control), or clindamycin (B1669177) (oral, Gram-positive control).
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Sample Collection: Fecal samples were collected at baseline (Day 0) and at multiple time points post-treatment (e.g., Day 7, 10, 31).
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DNA Extraction and Sequencing: DNA was extracted from fecal pellets. The full-length 16S rRNA gene was amplified and sequenced to determine the taxonomic composition of the gut microbiota.
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Secondary Infection Challenge: Following the initial antibiotic treatment period, a subset of mice was challenged with Clostridioides difficile spores to assess susceptibility to secondary infection.
Conclusion and Future Directions
This compound is a promising new antibiotic candidate with a novel mechanism of action and an unparalleled selectivity profile that spares the gut microbiome. Its potent in vitro activity against a wide array of MDR Gram-negative pathogens and its demonstrated efficacy in robust animal infection models highlight its therapeutic potential. The ability to treat severe infections without causing dysbiosis could significantly reduce the incidence of secondary infections like C. difficile and mitigate the long-term health consequences of microbiome disruption.
Further development is required, including more extensive toxicology studies, characterization of resistance development mechanisms, and evaluation against a broader range of clinical isolates. Ultimately, human clinical trials will be necessary to confirm the safety, efficacy, and microbiome-sparing properties of this compound in patients. The "doubly-selective" strategy employed in the design of this compound serves as a powerful blueprint for the future development of precision antibiotics.
A Technical Deep Dive: The Mechanism of Lolamicin's Inhibitory Action on the LolCDE Complex
For Immediate Release
This technical guide provides a comprehensive analysis of the mechanism of action of lolamicin, a novel antibiotic, on the LolCDE transporter complex in Gram-negative bacteria. It is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development. This document details the molecular interactions, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the critical pathways and processes involved.
Introduction: The Essential Role of the LolCDE Pathway in Gram-Negative Bacteria
The outer membrane of Gram-negative bacteria is a critical defensive barrier, contributing significantly to their intrinsic resistance to many antibiotics. The biogenesis and maintenance of this membrane are dependent on the correct localization of lipoproteins, a process governed by the Localization of lipoprotein (Lol) pathway. Central to this pathway is the LolCDE complex, an essential ATP-binding cassette (ABC) transporter embedded in the inner membrane. This complex is responsible for the crucial first step of the pathway: extracting lipoproteins destined for the outer membrane from the inner membrane and transferring them to the periplasmic chaperone, LolA.
The LolCDE complex is a hetero-oligomer composed of three proteins: LolC and LolE, which form the transmembrane domains (TMDs), and two copies of LolD, which constitute the nucleotide-binding domains (NBDs) that hydrolyze ATP to power the transport process. Given its essentiality for the survival of many pathogenic Gram-negative bacteria and its absence in eukaryotes, the LolCDE complex represents a highly attractive target for the development of new antibiotics.
This compound: A Microbiome-Sparing Antibiotic
This compound is a recently developed antibiotic that demonstrates potent, selective activity against Gram-negative pathogens, including many multidrug-resistant strains. A key, groundbreaking feature of this compound is its ability to spare the gut microbiome. This selectivity is attributed to sequence homology differences in the LolCDE target between pathogenic bacteria and commensal gut species. By targeting the LolCDE complex, this compound disrupts the integrity of the bacterial outer membrane, leading to cell death.
Core Mechanism of Action: Competitive Inhibition of Lipoprotein Transport
This compound functions as a competitive inhibitor of the LolCDE complex. It directly binds to the transporter, physically obstructing the pathway for lipoproteins and thereby halting their transport to the outer membrane.
Binding Sites and Molecular Interactions
Molecular modeling and dynamics simulations have identified two primary high-occupancy binding sites for this compound, designated BS1 and BS2, within the transmembrane domains of the LolCDE complex. These binding sites overlap with the natural binding pocket for the acyl chains of lipoproteins.
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Location: The binding sites are located within the transmembrane helices of both LolC and LolE.
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Interaction Type: The binding is predominantly driven by hydrophobic interactions between this compound and nonpolar or aromatic amino acid residues within the binding pockets. This explains the observed reduced efficacy of this compound analogues containing more polar primary amine groups.
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Inhibitory Effect: By occupying these sites, this compound competitively prevents the binding of lipoproteins, effectively jamming the transporter and blocking their release to the periplasmic chaperone LolA. This leads to an accumulation of unprocessed lipoproteins in the inner membrane, disruption of outer membrane biogenesis, and ultimately, cell death. Phenotypic analysis of bacteria treated with this compound reveals cell swelling, a characteristic indicative of dysfunctional lipoprotein trafficking.
The proposed mechanism of action, from lipoprotein binding to this compound-induced inhibition, is visualized in the signaling pathways below.
Caption: The normal lipoprotein transport cycle mediated by the LolCDE complex.
Caption: this compound competitively binds to LolCDE, blocking lipoprotein entry and transport.
Quantitative Data Summary
The efficacy of this compound has been quantified against a wide range of multidrug-resistant clinical isolates.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against MDR Clinical Isolates[3]
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 47 | 1-2 | 4 | ≤0.06 - 8 |
| Klebsiella pneumoniae | 61 | 1 | 2 | ≤0.06 - 8 |
| Enterobacter cloacae | 18 | 1 | 2 | 0.25 - 2 |
MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively.
Table 2: Bactericidal Activity and Resistance Frequency[3]
| Bacterial Species | Activity (Time-Kill Assay) | Resistance Frequency (at 8x MIC) |
| E. coli | Bactericidal | ~1 x 10⁻⁸ |
| K. pneumoniae | Bacteriostatic | ~5 x 10⁻⁹ |
| E. cloacae | Time-dependent Bactericidal | ~1 x 10⁻⁹ |
Experimental Protocols
The mechanism of this compound was elucidated through a combination of genetic, biochemical, and computational methods.
Minimum Inhibitory Concentration (MIC) Determination
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Protocol: MICs were determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines. Bacteria were grown in Mueller-Hinton Broth and exposed to a serial dilution of this compound. The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth after a defined incubation period.
Resistance Mutation Mapping
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Protocol: this compound-resistant mutants were generated by plating a high density of bacterial cells onto agar (B569324) plates containing this compound at concentrations above the MIC. Colonies that grew were isolated, and their genomic DNA was extracted. The lolC, lolD, and lolE genes were amplified by PCR and sequenced to identify mutations responsible for conferring resistance. These mutations often map to the identified drug-binding sites.
Caption: Experimental workflow for identifying LolCDE resistance mutations.
Molecular Modeling and Docking
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Protocol: To investigate the binding interaction at an atomic level, molecular dynamics simulations and ensemble docking were performed. A high-resolution cryo-EM structure of the E. coli LolCDE complex (e.g., PDB: 7MDX) was used as the model. This compound was docked into the structure, and simulations were run to identify stable, high-occupancy binding poses. This computational approach identified BS1 and BS2 as the primary binding sites and highlighted the key residues involved in the interaction.
In Vitro Lipoprotein Release Assay
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Protocol: This biochemical assay directly tests the inhibition of LolCDE function. Spheroplasts, which are bacterial cells stripped of their outer membrane but retaining an intact inner membrane, are prepared. These spheroplasts are incubated with purified periplasmic chaperone LolA in the presence or absence of this compound. The release of a model lipoprotein (like Lpp) from the spheroplasts into the supernatant (bound to LolA) is measured, typically by Western blotting. Inhibition of this release in the presence of this compound provides direct biochemical evidence of LolCDE inhibition.
In Vivo Efficacy and Microbiome Analysis
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Protocol: The therapeutic potential of this compound was assessed in murine models of acute pneumonia and septicemia caused by multidrug-resistant Gram-negative pathogens. Mice were infected and subsequently treated with this compound, with outcomes measured by bacterial burden in tissues and overall survival rates. To assess the microbiome-sparing effect, fecal samples were collected from mice before and after treatment with this compound or broad-spectrum antibiotics. DNA was extracted from these samples, and 16S ribosomal RNA (rRNA) gene sequencing was performed to analyze the composition and diversity of the gut microbial community.
Conclusion
This compound represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its novel mechanism of action involves the competitive inhibition of the essential LolCDE transporter, disrupting outer membrane biogenesis. By binding to hydrophobic pockets that overlap with the natural lipoprotein substrate binding site, this compound effectively blocks the Lol pathway. The extensive characterization of its mechanism, combined with its unique ability to spare the host microbiome, validates LolCDE as a premier target for antibiotic development and establishes this compound as a promising clinical candidate.
Lolamicin: A Technical Whitepaper on the Selective Targeting of Gram-negative Bacteria
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The rise of multidrug-resistant (MDR) Gram-negative pathogens presents a formidable challenge to global health. A major limitation of current antibiotic therapies, including broad-spectrum agents, is the collateral damage inflicted upon the host's gut microbiome, leading to dysbiosis and an increased risk of secondary infections such as Clostridioides difficile. Lolamicin is a novel, investigational antibiotic engineered to overcome this limitation. It exhibits a "doubly selective" mechanism, targeting the Lol lipoprotein transport system unique to Gram-negative bacteria and demonstrating specificity for pathogenic species over commensal ones. This document provides an in-depth technical overview of this compound, summarizing key preclinical data, detailing experimental methodologies, and visualizing its mechanism and the scientific strategy behind its development.
Core Mechanism: Inhibition of the Lol Lipoprotein Transport System
This compound's bactericidal activity stems from its inhibition of the Lol lipoprotein transport system, a molecular machinery essential and exclusive to Gram-negative bacteria. This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, where they are critical for maintaining structural integrity and various cellular functions. The system is comprised of five proteins: LolA, LolB, LolC, LolD, and LolE. The core of the transport machinery in the inner membrane is the LolCDE complex, an ABC transporter that utilizes ATP hydrolysis to extract lipoproteins.
This compound acts as a competitive inhibitor of the LolCDE complex. By binding to the transmembrane domains of the LolC and LolE subunits, it disrupts the transport process. This disruption prevents the proper localization of lipoproteins, leading to a dysfunctional outer membrane, observable cellular swelling, and ultimately, cell death.
The selectivity of this compound for pathogenic bacteria (e.g., E. coli, K. pneumoniae) over commensal Gram-negative bacteria (e.g., Bacteroides spp.) is attributed to sequence divergence in the LolCDE complex. Pathogenic targets exhibit high sequence homology to each other, while the corresponding complex in many commensal species is sufficiently different to preclude effective binding of this compound. This targeted approach allows this compound to clear infections while sparing the beneficial gut microbiota.
Quantitative Data Summary
This compound has demonstrated potent activity against a wide array of MDR Gram-negative clinical isolates while remaining inactive against Gram-positive and anaerobic commensal bacteria. Its efficacy has been confirmed in multiple murine models of infection.
Table 1: In Vitro Activity (MIC) of this compound
Minimum Inhibitory Concentrations (MICs) were determined following Clinical and Laboratory Standards Institute (CLSI) guidelines. The data shows potent activity against key Gram-negative pathogens and a lack of activity against Gram-positive and commensal species up to its aqueous solubility limit.
| Organism Type | Representative Species | This compound MIC (µg/mL) |
| Gram-negative Pathogens | ||
| Escherichia coli (MDR clinical isolates) | MIC₅₀: 1-2, MIC₉₀: 4 | |
| Klebsiella pneumoniae (MDR clinical isolates) | MIC₅₀: 2, MIC₉₀: 4 | |
| Enterobacter cloacae (MDR clinical isolates) | MIC₅₀: 2, MIC₉₀: 4 | |
| E. coli (Colistin-Resistant AR-0349) | 1 | |
| Gram-negative Commensals | ||
| Bacteroides fragilis | >128 | |
| Bacteroides thetaiotaomicron | >128 | |
| Gram-positive Pathogens | ||
| Staphylococcus aureus | >128 | |
| Streptococcus pneumoniae | >128 | |
| Enterococcus faecalis | >128 |
MDR: Multidrug-Resistant. MIC₅₀/MIC₉₀: Concentration inhibiting 50%/90% of isolates.
Table 2: In Vivo Efficacy of this compound in Murine Infection Models
This compound was well-tolerated and demonstrated significant efficacy in reducing bacterial burden and improving survival in acute pneumonia and septicemia models initiated with MDR Gram-negative pathogens.
| Infection Model | Pathogen (Resistance) | Dosing (Route) | Outcome |
| Septicemia | E. coli AR-0349 (Colistin-R) | 100 mg/kg (IP), twice daily for 3 days | 100% survival vs. <20% in vehicle group |
| Pneumonia | E. coli AR-0349 (Colistin-R) | 100 mg/kg (IP), twice daily for 3 days | ~2-log reduction in lung CFU vs. vehicle |
| Pneumonia | K. pneumoniae AR-0040 (Colistin-R) | 100 mg/kg (IP), twice daily for 3 days | ~3-log reduction in lung CFU vs. vehicle |
| Septicemia | K. pneumoniae BAA-1705 (Carbapenem-R) | 100 mg/kg (IP), twice daily for 3 days | 100% survival vs. 0% in vehicle group |
| Septicemia | E. coli AR-0349 (Colistin-R) | 200 mg/kg (Oral), twice daily for 3 days | 70% survival vs. <20% in vehicle group |
IP: Intraperitoneal. CFU: Colony-Forming Units.
Table 3: this compound Spontaneous Resistance Frequency
The frequency of spontaneous resistance to this compound was found to be low, particularly when compared to progenitor compounds.
| Bacterial Strain | This compound Concentration | Frequency of Resistance |
| E. coli ΔtolC (efflux deficient) | 8x MIC | 2.2 × 10⁻⁸ |
| E. coli BW25113 (wild-type) | 8x MIC | 3.4 × 10⁻⁷ |
| K. pneumoniae ATCC 27736 | 8x MIC | 1.2 × 10⁻⁸ |
Experimental Protocols
Detailed methodologies are crucial for the evaluation and replication of findings. The following protocols are summarized based on the methodologies reported in the primary literature.
Broth Microdilution MIC Assay
This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against bacterial isolates.
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Preparation: this compound is serially diluted (2-fold) in appropriate broth media (e.g., Mueller-Hinton Broth for aerobic pathogens, Todd-Hewitt or Brain Heart Infusion for anaerobes) in a 96-well microtiter plate.
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Inoculum Preparation: Bacterial isolates are grown to a logarithmic phase and diluted to a final concentration of 5 × 10⁵ CFU/mL in the wells of the microtiter plate.
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Incubation: Plates are incubated at 37°C for 18-24 hours. For anaerobic commensals, incubation occurs under anaerobic conditions.
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Endpoint Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth, as determined by visual inspection or spectrophotometric reading (OD₆₀₀). Controls for sterility (media only) and growth (media with inoculum, no drug) are included.
Murine Infection Models (Pneumonia & Septicemia)
These protocols assess the in vivo efficacy of this compound. All animal procedures are conducted in accordance with institutional and national animal welfare guidelines.
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Animal Model: CD-1 mice are typically used.
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Infection:
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Pneumonia Model: Mice are anesthetized and intranasally inoculated with a high-titer bacterial suspension (e.g., 2.7 × 10⁸ CFU/mouse for E. coli AR-0349).
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Septicemia Model: Mice are infected via intraperitoneal injection of the bacterial suspension (e.g., 4.2 × 10⁸ CFU/mouse for E. coli AR-0349).
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Treatment: Treatment is initiated post-infection (e.g., 1-2 hours). This compound is administered, typically twice daily for 3 days, via intraperitoneal (100 mg/kg) or oral (200 mg/kg) routes. A vehicle control group is run in parallel.
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Endpoint Evaluation:
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Pneumonia: At 24 hours after the final dose, mice are euthanized, lungs are harvested, homogenized, and serially diluted for CFU plating to determine bacterial burden.
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Septicemia: Mice are monitored for survival over a period of 7-10 days.
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Gut Microbiome Analysis via 16S rRNA Sequencing
This protocol evaluates the impact of antibiotic treatment on the gut microbial community.
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Sample Collection: Fecal samples are collected from mice before, during, and after a course of antibiotic treatment (e.g., this compound, amoxicillin, clindamycin, or vehicle). Samples are immediately stored at -80°C.
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DNA Extraction: Total genomic DNA is extracted from fecal samples using a commercially available kit designed for stool samples.
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16S rRNA Gene Amplification: The V4 hypervariable region of the 16S rRNA gene is amplified from the extracted DNA using universal primers (e.g., 515F/806R).
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Sequencing: The resulting amplicons are sequenced on a high-throughput platform (e.g., Illumina MiSeq).
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Bioinformatic Analysis: Raw sequence data is processed using a standard pipeline (e.g., QIIME 2). This involves quality filtering, denoising (e.g., DADA2), taxonomic assignment against a reference database (e.g., Greengenes, SILVA), and calculation of diversity metrics (alpha-diversity: richness/evenness; beta-diversity: community composition differences).
Visualizations: Workflows and Logic
The "Doubly Selective" Strategy
The development of this compound was guided by a "doubly selective" strategy designed to target pathogenic Gram-negative bacteria while sparing both Gram-positive organisms and Gram-negative commensals. This logic is a potential blueprint for future antibiotic development.
Preclinical Evaluation Workflow
The path from concept to a viable preclinical candidate involved a structured workflow integrating microbiology, in vivo pharmacology, and microbiome science.
Conclusion
This compound represents a significant advancement in the pursuit of targeted antibacterial therapies. Its novel mechanism of action, focused on the Gram-negative-specific Lol system, combined with a molecular structure that exploits sequence homology divergence between pathogens and commensals, provides a powerful strategy to combat MDR infections while preserving the host microbiome. The preclinical data summarized herein demonstrates potent efficacy and a favorable safety profile in terms of microbiome impact. While further development and clinical trials are necessary, this compound serves as a proof-of-concept for a new generation of "smart" antibiotics that could fundamentally change the approach to treating bacterial infections.
A Technical Guide to the Chemical Structure and Synthesis of Lolamicin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lolamicin is a novel, experimental antibiotic with a targeted mechanism of action against Gram-negative bacteria, demonstrating significant promise in overcoming antimicrobial resistance. Discovered by a team at the University of Illinois Urbana-Champaign, this compound selectively inhibits the lipoprotein transport (Lol) system, a pathway essential for the survival of many pathogenic Gram-negative bacteria. Notably, this compound spares the host's gut microbiome, a critical advantage over broad-spectrum antibiotics that can lead to secondary infections like Clostridioides difficile. This guide provides an in-depth overview of this compound's chemical properties, its multi-step synthesis, mechanism of action, and key quantitative data from preclinical studies.
Chemical Identity and Structure
This compound is a complex heterocyclic molecule with a pyridine-pyrazole core structure. Its chemical properties and identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | 3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile |
| CAS Number | 2930690-12-1 |
| Molecular Formula | C₂₄H₂₀N₄O |
| Molar Mass | 380.451 g·mol⁻¹ |
| SMILES | CC1=CC(=CC(C)=N1)C1=CNN=C1C1=CC=CC(OCC2=CC(=CC=C2)C#N)=C1 |
| InChI Key | CIXIQLLJOWEAKU-UHFFFAOYSA-N |
Synthesis of this compound
The synthesis of this compound is accomplished in a five-step sequence, beginning with commercially available starting materials. The process involves the sequential formation of an ether linkage, ester hydrolysis, amide coupling, a condensation reaction, and a final cyclization to yield the pyridine-pyrazole core.
Experimental Protocols
The following protocols are generalized from the available literature. For precise quantities, reaction conditions, and purification methods, consultation of the primary publication by Muñoz, K.A., et al. (2024) is recommended.
Step 1: Ether Formation
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Reaction: Methyl 3-hydroxybenzoate undergoes a nucleophilic substitution reaction with 3-(chloromethyl)benzonitrile.
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Methodology: The reaction is carried out in the presence of potassium carbonate (K₂CO₃), which acts as a base to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack on the benzylic chloride. The resulting product is the corresponding ether.
Step 2: Ester Hydrolysis
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Reaction: The methyl ester of the ether intermediate is hydrolyzed to the corresponding carboxylic acid.
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Methodology: This transformation is achieved under basic conditions, for example, using sodium hydroxide (B78521) or lithium hydroxide in a solvent mixture like THF/water, followed by an acidic workup to protonate the carboxylate salt.
Step 3: Weinreb Amide Formation
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Reaction: The carboxylic acid is converted to a methoxamide, commonly known as a Weinreb amide.
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Methodology: The carboxylic acid is first activated using a peptide coupling agent, such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate). The activated acid is then reacted with N,O-dimethylhydroxylamine hydrochloride to form the stable Weinreb amide intermediate.
Step 4: Condensation
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Reaction: The Weinreb amide is condensed with 2,4,6-collidine to yield a dimethylpyridine derivative.
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Methodology: This step requires a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), and is performed under low-temperature conditions to control reactivity and prevent side reactions.
Step 5: Cyclization to Pyridine-Pyrazole Core
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Reaction: The final step involves the formation of the pyrazole (B372694) ring to complete the this compound structure.
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Methodology: The dimethylpyridine derivative is treated with hydrazine monohydrate under reflux conditions. This promotes an intramolecular cyclization reaction, yielding the final pyridine-pyrazole core structure of this compound.
Mechanism of Action
This compound's bactericidal activity stems from its ability to inhibit the Lol lipoprotein transport system, which is unique and essential to Gram-negative bacteria. This system is responsible for trafficking lipoproteins from the inner bacterial membrane to the outer membrane, a process critical for maintaining the integrity of the outer membrane.
The Lol system consists of five proteins: LolA, LolB, and the inner membrane ABC transporter complex LolCDE. This compound specifically targets and competitively binds to the LolCDE complex. This binding, driven primarily by hydrophobic interactions, obstructs the transport of lipoproteins across the periplasm. The resulting disruption of the outer membrane leads to cell swelling and eventual cell death. Resistance mutations to this compound have been mapped to the LolC and LolE subunits, further confirming the LolCDE complex as the drug's primary target.
Quantitative Data Summary
This compound has demonstrated potent activity against a wide range of multidrug-resistant Gram-negative pathogens while showing minimal impact on commensal bacteria.
Table 1: In Vitro Activity of this compound
| Organism Type | Example Species | Minimum Inhibitory Concentration (MIC) |
| Gram-Negative Pathogens | E. coli, K. pneumoniae, E. cloacae, S. typhimurium | 0.008–8 µg/mL |
| Gram-Negative Commensals | (Various) | >128 µg/mL |
| Gram-Positive Pathogens & Commensals | (Various) | >128 µg/mL |
Table 2: Bactericidal Activity and Resistance Profile
| Parameter | Organism | Finding |
| Bactericidal Effect | E. coli | 10,000x reduction in Colony Forming Units (CFUs) |
| Bacteriostatic Effect | K. pneumoniae | 100x reduction in CFUs |
| Time-Dependent Cidal Effect | E. cloacae | 3,000x reduction in CFUs at 4 hours |
| Frequency of Resistance | E. coli / K. pneumoniae | 5.2 x 10⁻⁷ |
| In Vivo Efficacy (Mouse Models) | Sepsis & Pneumonia | Increased survival and decreased lung CFUs at 100 mg/kg |
Conclusion
This compound represents a significant advancement in the development of precision antibiotics. Its unique chemical structure is accessible through a robust five-step synthesis. Its mechanism of action, the targeted inhibition of the Gram-negative-specific LolCDE transporter, provides a clear rationale for its selective potency and microbiome-sparing properties. The quantitative data from preclinical evaluations underscore its potential as a therapeutic candidate for treating infections caused by multidrug-resistant Gram-negative pathogens. Further research and clinical trials will be crucial to fully elucidate the therapeutic utility of this promising new antibiotic.
A Technical Whitepaper on Lolamicin: A Novel Gram-Negative Selective Antibiotic
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Researchers in the laboratory of Professor Paul Hergenrother have developed lolamicin, a novel antibiotic with a unique mechanism of action that selectively targets pathogenic Gram-negative bacteria while sparing the host's beneficial gut microbiome. This compound demonstrates potent activity against a broad spectrum of multidrug-resistant (MDR) clinical isolates, including Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae. Preclinical studies in murine models of acute pneumonia and septicemia have shown significant efficacy, reducing bacterial burden and increasing survival. The antibiotic works by inhibiting the LolCDE complex, a crucial component of the lipoprotein transport system in Gram-negative bacteria. This targeted approach, combined with its ability to leave the gut microbiota unperturbed, positions this compound as a promising candidate to address the critical threat of antimicrobial resistance.
Core Mechanism of Action: Targeting the Lol Lipoprotein Transport System
This compound's bactericidal and bacteriostatic effects stem from its inhibition of the Lol lipoprotein transport system, a pathway essential for the viability of most Gram-negative bacteria. This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane. The key target of this compound is the LolCDE complex, an ATP-binding cassette (ABC) transporter embedded in the inner membrane.
By binding to the LolCDE complex, this compound competitively inhibits the transport of lipoproteins, leading to their mislocalization and accumulation in the inner membrane. This disruption of lipoprotein trafficking compromises the integrity of the outer membrane, ultimately causing cell swelling and death. The selectivity of this compound for pathogenic Gram-negative bacteria over commensal bacteria is attributed to sequence divergence in the LolCDE complex between these groups of organisms.
Figure 1: Mechanism of action of this compound, inhibiting the LolCDE complex.
In Vitro Activity
This compound has demonstrated potent in vitro activity against a wide range of Gram-negative pathogens, including over 130 multidrug-resistant clinical isolates. Its efficacy is particularly noted against E. coli, K. pneumoniae, and E. cloacae.
Minimum Inhibitory Concentrations (MICs)
The MIC values of this compound against various bacterial strains are summarized below. The data highlights the compound's potent activity against key pathogenic species.
| Bacterial Species | Strain Type | MIC (µg/mL) |
| Escherichia coli | ΔtolC JW5503 | 0.008 |
| Escherichia coli | BW25113 | 2 |
| Escherichia coli | Clinical Isolates (n=47) | MIC₅₀: 1-2, MIC₉₀: 4 |
| Klebsiella pneumoniae | Clinical Isolates (n=61) | MIC₅₀: 1-2, MIC₉₀: 4 |
| Enterobacter cloacae | Clinical Isolates (n=18) | MIC₅₀: 1-2, MIC₉₀: 4 |
| Gram-positive pathogens & Anaerobic commensals | Various | >128 |
| Table 1: Summary of Minimum Inhibitory Concentrations (MICs) of this compound. |
Time-Kill Kinetics
Time-kill assays have revealed that this compound exhibits bactericidal effects against E. coli and a time-dependent bactericidal effect against E. cloacae. Against K. pneumoniae, it demonstrates a bacteriostatic effect.
Resistance Frequency
The frequency of spontaneous resistance to this compound is low. At 8 times the MIC, the resistance frequencies were determined as follows:
| Bacterial Species | Resistance Frequency |
| Escherichia coli BW25113 | 3.4 x 10⁻⁷ |
| Klebsiella pneumoniae ATCC 27736 | 1.2 x 10⁻⁸ |
| Enterobacter cloacae ATCC 29893 | 5.2 x 10⁻⁷ |
| Table 2: Frequency of Resistance to this compound. |
In Vivo Efficacy
This compound has shown significant efficacy in murine models of acute pneumonia and septicemia caused by multidrug-resistant Gram-negative pathogens.
| Infection Model | Pathogen | Administration Route | Dosage | Outcome |
| Acute Pneumonia | Colistin-resistant E. coli AR-0349 | Intraperitoneal | 100 mg/kg (BID) | 2-log reduction in bacterial burden |
| Septicemia | Colistin-resistant E. coli AR-0349 | Intraperitoneal | 100 mg/kg (BID) | 100% survival |
| Acute Pneumonia | Colistin-resistant K. pneumoniae | Intraperitoneal | 100 mg/kg (BID) | Significant reduction in bacterial burden |
| Septicemia | Carbapenem-resistant K. pneumoniae | Intraperitoneal | 100 mg/kg (BID) | Significant increase in survival |
| Acute Pneumonia | Colistin-resistant E. cloacae | Intraperitoneal | 100 mg/kg (BID) | Significant reduction in bacterial burden |
| Septicemia | Colistin-resistant E. cloacae | Intraperitoneal | 100 mg/kg (BID) | Significant increase in survival |
| Acute Pneumonia | Colistin-resistant E. coli AR-0349 | Oral | 200 mg/kg (BID) | 3-log reduction in bacterial burden |
| Septicemia | Colistin-resistant E. coli AR-0349 | Oral | 200 mg/kg (BID) | >70% survival |
| Table 3: Summary of In Vivo Efficacy of this compound in Murine Models. |
Pharmacokinetics and Safety
Preliminary pharmacokinetic studies in mice have demonstrated that this compound has significant oral bioavailability (%F = 47%). The compound was well-tolerated in mice at doses up to 100 mg/kg administered intraperitoneally twice daily for three days, and at 200 mg/kg administered orally twice daily for three days. Furthermore, this compound exhibited minimal toxicity to mammalian cell lines and red blood cells.
| Parameter | Value |
| Oral Bioavailability (%F) | 47% |
| Table 4: Preliminary Pharmacokinetic Parameter of this compound in Mice. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
MICs were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial strains were grown overnight and diluted in cation-adjusted Mueller-Hinton broth.
-
A serial two-fold dilution of this compound was prepared in a 96-well microtiter plate.
-
The bacterial suspension was added to each well to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Plates were incubated at 37°C for 16-20 hours.
-
The MIC was defined as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Murine Acute Pneumonia Model
-
Female CD-1 mice were rendered neutropenic by intraperitoneal injection of cyclophosphamide.
-
Mice were anesthetized and intranasally inoculated with a suspension of the test pathogen (e.g., K. pneumoniae).
-
Treatment with this compound or vehicle control was initiated 2 hours post-infection via intraperitoneal or oral administration and continued twice daily for three days.
-
At 24 hours after the final dose, mice were euthanized, and lungs were harvested, homogenized, and plated on appropriate agar (B569324) to determine the bacterial burden (CFU/g of tissue).
Murine Septicemia Model
-
Female CD-1 mice were infected via intraperitoneal injection with a lethal dose of the test pathogen (e.g., E. coli).
-
Treatment with this compound or vehicle control was initiated 1-2 hours post-infection via intraperitoneal or oral administration and continued twice daily for three days.
-
Survival was monitored for a period of 7 to 10 days.
Visualized Workflows and Relationships
Drug Discovery and Development Workflow
The development of this compound stemmed from the optimization of previously identified LolCDE inhibitors. The workflow involved iterative chemical synthesis and microbiological testing to enhance potency and selectivity.
Lolamicin's Targeted Strike Against ESKAPE Pathogens: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the novel antibiotic lolamicin and its activity against key ESKAPE pathogens. Designed for researchers, scientists, and drug development professionals, this document details the quantitative efficacy, experimental methodologies, and mechanism of action of this compound, a promising candidate in the fight against multidrug-resistant Gram-negative bacteria.
Executive Summary
This compound is a novel antibiotic specifically engineered to target Gram-negative bacteria by inhibiting the essential Lol lipoprotein transport system. This targeted approach allows for potent activity against pathogenic species while sparing the host's beneficial gut microbiota. Extensive preclinical testing has demonstrated this compound's efficacy against multidrug-resistant clinical isolates of Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae. Notably, it exhibits minimal to no activity against Gram-positive bacteria and the Gram-negative pathogens Pseudomonas aeruginosa and Acinetobacter baumannii. This guide synthesizes the currently available data on this compound's activity, providing a comprehensive resource for the scientific community.
Quantitative Assessment of this compound Activity
The efficacy of this compound has been quantified through extensive in vitro susceptibility testing against a broad panel of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data for this compound against key Gram-negative ESKAPE pathogens.
Table 1: this compound Activity Against Multidrug-Resistant Escherichia coli Clinical Isolates (n=47)
| Metric | MIC (µg/mL) |
| MIC₅₀ | 1-2 |
| MIC₉₀ | 4 |
| MIC Range | ≤0.06 - 8 |
Table 2: this compound Activity Against Multidrug-Resistant Klebsiella pneumoniae Clinical Isolates (n=61)
| Metric | MIC (µg/mL) |
| MIC₅₀ | 1 |
| MIC₉₀ | 4 |
| MIC Range | ≤0.06 - 16 |
Table 3: this compound Activity Against Multidrug-Resistant Enterobacter cloacae Clinical Isolates (n=18)
| Metric | MIC (µg/mL) |
| MIC₅₀ | 1 |
| MIC₉₀ | 2 |
| MIC Range | 0.25 - 2 |
Table 4: this compound Activity Against Other ESKAPE Pathogens and Commensal Bacteria
| Organism | Strain | MIC (µg/mL) |
| Pseudomonas aeruginosa | ATCC 27853 | >128 |
| Acinetobacter baumannii | ATCC 19606 | >128 |
| Bacteroides fragilis | ATCC 25285 | >128 |
| Bacteroides vulgatus | KLE 2303 | >128 |
Mechanism of Action: Targeting the Lol Lipoprotein Transport System
This compound exerts its bactericidal and bacteriostatic effects by specifically inhibiting the LolCDE complex, a critical component of the Lol lipoprotein transport system in Gram-negative bacteria. This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process essential for maintaining the integrity and function of the outer membrane.
Figure 1. this compound's inhibition of the Lol lipoprotein transport system.
By binding to and inhibiting the LolCDE complex, this compound prevents the release of lipoproteins into the periplasm, leading to their accumulation in the inner membrane and ultimately causing cell death. This targeted mechanism is highly specific to Gram-negative bacteria and shows divergence in homology between pathogenic and commensal bacteria, explaining its selective activity.
Experimental Protocols
Antimicrobial Susceptibility Testing
Minimum inhibitory concentrations (MICs) were determined according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
In Vitro Spectrum of Activity for Lolamicin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro spectrum of activity for the novel antibiotic, Lolamicin. It is designed to furnish researchers, scientists, and drug development professionals with detailed data and methodologies related to this promising Gram-negative selective agent.
Introduction
This compound is an experimental antibiotic identified for its selective and potent activity against pathogenic Gram-negative bacteria while notably sparing the gut microbiome. Its unique mechanism of action, targeting the Lol lipoprotein transport system (LolCDE), distinguishes it from many existing antibiotic classes and presents a promising avenue for combating multidrug-resistant (MDR) infections. This document summarizes the key quantitative data on its in vitro activity, details the experimental protocols used for its evaluation, and provides visual representations of its mechanism and experimental workflows.
Mechanism of Action
This compound functions by inhibiting the LolCDE complex, a crucial component of the Lol lipoprotein transport system in Gram-negative bacteria. This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process essential for maintaining the integrity and function of the outer membrane. By competitively binding to the LolCDE complex, this compound disrupts this transport, leading to bacterial cell death. This target is absent in Gram-positive bacteria, which contributes to this compound's narrow spectrum of activity.
In Vitro Spectrum of Activity
This compound has demonstrated potent activity against a wide range of multidrug-resistant Gram-negative clinical isolates, including over 130 strains of Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae. Notably, it exhibits minimal to no activity against Gram-positive bacteria and certain Gram-negative pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Pathogens
| Bacterial Species | Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | Multidrug-Resistant Clinical Isolates (n=47) | 1-2 | 4 | ≤8 |
| Klebsiella pneumoniae | Multidrug-Resistant Clinical Isolates (n=61) | - | - | - |
| Enterobacter cloacae | Multidrug-Resistant Clinical Isolates (n=18) | - | - | - |
| E. coli | Colistin-Resistant Clinical Isolate (AR-0349) | - | - | 1 |
Data compiled from studies that evaluated a panel of over 130 multidrug-resistant clinical isolates.
Table 2: Spectrum of this compound Activity against Various Bacterial Groups
| Bacterial Group | Activity |
| Gram-Negative Pathogens (E. coli, K. pneumoniae, E. cloacae) | Potent Activity |
| Gram-Negative Pathogens (P. aeruginosa, A. baumannii) | Inactive |
| Gram-Positive Aerobic Pathogens | Inactive (up to 128 µg/mL) |
| Gram-Positive and Gram-Negative Anaerobic Commensal Bacteria | Inactive (up to 128 µg/mL) |
The inactivity of this compound against certain bacteria is attributed to low sequence homology of the LolCDE complex.
Experimental Protocols
The in vitro activity of this compound has been determined using standardized methodologies as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assays
The MIC values for this compound were determined using the broth microdilution method following CLSI guidelines.
-
Media: Mueller-Hinton broth was utilized for testing against most clinical isolates. For certain fastidious organisms or specific experimental conditions, Brain Heart Infusion or Todd Hewitt broth may be employed.
-
Inoculum: Bacterial suspensions were prepared to a standardized concentration.
-
Incubation: The microtiter plates were incubated under appropriate atmospheric conditions (e.g., aerobic or anaerobic) and temperatures for a specified duration.
-
Interpretation: The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.
Time-Kill Assays
To assess the bactericidal or bacteriostatic nature of this compound, time-kill growth curves were generated.
-
Methodology: Bacterial cultures were exposed to various concentrations of this compound (typically multiples of the MIC).
-
Sampling: Aliquots were removed at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Quantification: The number of viable bacteria (colony-forming units per milliliter, CFU/mL) was determined by plating serial dilutions of the samples onto appropriate agar (B569324) plates.
-
Analysis: The change in bacterial count over time was plotted to determine the rate and extent of bacterial killing. This compound has been shown to have bactericidal effects against E. coli and a time-dependent bactericidal effect against E. cloacae, while exhibiting a bacteriostatic effect against K. pneumoniae.
Confocal Microscopy
Confocal microscopy was utilized to observe the phenotypic changes in bacteria upon treatment with this compound, providing further insight into its mode of action.
Resistance Studies
Initial studies on resistance development have been conducted. This compound-resistant mutants were generated, and fitness comparisons were made. These studies are crucial for understanding the potential for resistance emergence and the long-term viability of this compound as a therapeutic agent.
Conclusion
This compound presents a significant advancement in the development of targeted antibacterial therapies. Its potent in vitro activity against a range of multidrug-resistant Gram-negative pathogens, combined with its unique mechanism of action and its ability to spare the gut microbiome, underscores its potential as a next-generation antibiotic. The data and protocols outlined in this guide provide a foundational understanding for further research and development of this promising compound.
Methodological & Application
Application Notes and Protocols: In Vivo Efficacy of Lolamicin in Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy of Lolamicin, a novel Gram-negative selective antibiotic, in murine sepsis models. The included data and protocols are compiled from preclinical studies to guide researchers in the design and execution of similar experiments.
Introduction
Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, presents a significant global health challenge, exacerbated by the rise of multidrug-resistant (MDR) Gram-negative bacteria. This compound is a first-in-class antibiotic that selectively targets the lipoprotein transport (Lol) system of Gram-negative bacteria. This unique mechanism of action allows it to spare the host gut microbiome, a significant advantage over broad-spectrum antibiotics that can lead to secondary infections such as Clostridioides difficile. Preclinical studies have demonstrated this compound's potent efficacy in various murine models of sepsis and pneumonia caused by MDR pathogens.
Quantitative Efficacy Data
The following tables summarize the in vivo efficacy of this compound in sepsis (septicemia) models as reported in preclinical studies.
Table 1: Survival Rates in Murine Sepsis Models
| Pathogen | Resistance Profile | Treatment | Dosing Regimen | Survival Rate | Reference |
| E. coli AR-0349 | Colistin-Resistant | This compound | 100 mg/kg, IP, BID for 3 days | 100% | |
| K. pneumoniae BAA-1705 | Carbapenem-Resistant | This compound | 100 mg/kg, IP, BID for 3 days | Not specified, but significant improvement over vehicle | |
| E. cloacae AR0163 | Colistin-Resistant | This compound | 100 mg/kg, IP, BID for 3 days | Not specified, but significant improvement over vehicle | |
| Drug-Resistant Strains | Multidrug-Resistant | This compound | Orally administered | 100% (septicemia) |
Table 2: Bacterial Burden Reduction in Murine Sepsis Models
| Pathogen | Resistance Profile | Treatment | Dosing Regimen | Bacterial Load Reduction | Reference |
| E. coli AR-0349 | Colistin-Resistant | This compound | 100 mg/kg, IP, BID for 3 days | ~2-log reduction in bacterial burden |
Experimental Protocols
This section details the methodology for a murine sepsis model to evaluate the in vivo efficacy of this compound.
Murine Sepsis Model Protocol
1. Animal Model:
-
Species: Mouse
-
Strain: CD-1 (or other appropriate strain)
-
Sex: Female or Male
-
Age: 6-8 weeks
-
Health Status: Healthy, specific pathogen-free
2. Materials:
-
This compound
-
Vehicle solution (e.g., 50% DMSO, 50% PEG400 for intraperitoneal injection; 20% DMSO, 30% water, 50% PEG400 for oral administration)
-
Pathogen stock (e.g., colistin-resistant E. coli AR-0349, carbapenem-resistant K. pneumoniae BAA-1705, or colistin-resistant E. cloacae AR0163)
-
Saline or PBS
-
Syringes and needles for injection and bacterial challenge
-
Animal housing and monitoring equipment
3. Experimental Procedure:
-
Acclimation: Acclimate mice to the facility for at least 72 hours before the experiment.
-
Infection:
-
Prepare a bacterial suspension of the desired pathogen in sterile saline or PBS to the target concentration (e.g., 4.2 x 10⁸ CFU/mouse for E. coli AR-0349).
-
Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension.
-
-
Treatment:
-
At a specified time post-infection (e.g., 1-2 hours), administer this compound or vehicle control.
-
Intraperitoneal Administration: Administer this compound at 100 mg/kg twice daily for 3 days.
-
Oral Administration: Administer this compound at 200 mg/kg twice daily for 3 days.
-
-
Monitoring:
-
Monitor mice for clinical signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and survival for a predetermined period (e.g., 7 days).
-
-
Endpoint Analysis:
-
Survival: Record survival rates for each treatment group.
-
Bacterial Burden: At a specified time point (e.g., 24 hours post-treatment), euthanize a subset of mice from each group. Collect blood and/or peritoneal lavage fluid to determine bacterial load via colony-forming unit (CFU) counts on appropriate agar (B569324) plates.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Murine sepsis model experimental workflow.
Determining the Susceptibility of Gram-Negative Bacteria to Lolamicin: Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lolamicin is a novel, experimental antibiotic that has demonstrated significant promise in selectively targeting Gram-negative pathogenic bacteria while sparing the beneficial gut microbiome. Its unique mechanism of action involves the inhibition of the LolCDE complex, a lipoprotein transport system essential for the integrity of the outer membrane in many Gram-negative bacteria. As research into this next-generation antibiotic progresses, standardized methods for determining its in vitro potency are critical. This document provides detailed application notes and a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against clinically relevant Gram-negative bacteria using the broth microdilution method, in accordance with the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).
Mechanism of Action: Targeting the Lol Lipoprotein Transport System
This compound exerts its bactericidal or bacteriostatic effects by disrupting the transport of lipoproteins to the outer membrane of Gram-negative bacteria. This process is mediated by the LolCDE complex, an essential transporter in these organisms. By inhibiting this complex, this compound prevents the proper localization of lipoproteins, leading to a cascade of events that compromises the bacterial cell envelope and ultimately results in cell death or growth inhibition. The selectivity of this compound for pathogenic Gram-negative bacteria over commensal strains and Gram-positive bacteria is attributed to variations in the LolCDE complex among different bacterial species.
Caption: Signaling pathway of the Lol lipoprotein transport system and the inhibitory action of this compound.
Quantitative Data: MIC of this compound Against Multidrug-Resistant Isolates
This compound has shown potent activity against a wide range of multidrug-resistant (MDR) clinical isolates of Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae. The majority of these strains are inhibited at this compound concentrations ranging from 1 to 8 µg/mL.
| Bacterial Species | Number of MDR Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 47 | 1-2 | 4 | 1 - 8 |
| Klebsiella pneumoniae | 61 | 1-2 | 4 | 1 - 8 |
| Enterobacter cloacae | 18 | 1-2 | 4 | 1 - 8 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data is compiled from studies performing MIC testing according to CLSI guidelines.
Experimental Protocol: Broth Microdilution for this compound MIC Determination
This protocol outlines the steps for determining the MIC of this compound using the broth microdilution method. This method is a standardized, quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) (for stock solution preparation)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing (e.g., clinical isolates of E. coli, K. pneumoniae, E. cloacae)
-
Quality control (QC) bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35°C ± 2°C)
-
Micropipettes and sterile tips
-
Plate reader (optional, for spectrophotometric reading)
Experimental Workflow
Administering Lolamicin in Animal Studies: A Comparative Analysis of Oral and Intraperitoneal Routes
Application Notes and Protocols for Researchers
Lolamicin, a novel investigational antibiotic, has demonstrated significant promise in preclinical studies for its targeted activity against Gram-negative pathogens while notably sparing the host's gut microbiome. This unique characteristic positions it as a potential breakthrough in combating multidrug-resistant infections without the common complication of secondary infections like Clostridioides difficile. For researchers and drug development professionals, understanding the appropriate administration of this compound in animal models is crucial for obtaining reliable and reproducible data. This document provides detailed application notes and protocols for both oral and intraperitoneal (IP) administration of this compound in murine models, based on current research findings.
Data Presentation: Oral vs. Intraperitoneal Administration
The following table summarizes the quantitative data from key animal studies, offering a clear comparison between the oral and intraperitoneal routes of this compound administration.
| Parameter | Intraperitoneal (IP) Administration | Oral Administration | Source |
| Animal Model | CD-1 mice | CD-1 mice | |
| Infection Model | Acute pneumonia and septicemia | Acute pneumonia and septicemia | |
| Pathogens | E. coli AR0349, K. pneumoniae AR0040, E. cloacae AR0163 | E. coli AR0349 | |
| Dosage | 100 mg/kg | 200 mg/kg | |
| Frequency | Twice daily for 3 days | Twice daily for 3 days | |
| Vehicle | 50% DMSO / 50% PEG400 | 20% DMSO / 30% Water / 50% PEG400 | |
| Efficacy (Septicemia) | 100% survival with E. coli infection | 70% survival with septic infection | |
| Efficacy (Pneumonia) | ~2-log reduction in bacterial burden (E. coli) | Significant reduction in bacterial burden | |
| Gut Microbiome Impact | Minimal to no significant changes observed | Minimal to no significant changes observed |
Mechanism of Action: Targeting the Lol System
This compound selectively targets the Lol lipoprotein transport system (Lol system), which is essential for the survival of Gram-negative bacteria. This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane. By inhibiting the LolCDE complex, this compound disrupts this process, leading to bacterial cell death. This targeted approach is doubly selective: it is specific to Gram-negative bacteria and shows lower activity against commensal bacteria due to low sequence homology of the target, thus preserving the gut microbiome.
Caption: Inhibition of the Gram-negative Lol lipoprotein transport system by this compound.
Experimental Protocols
The following are detailed methodologies for the administration of this compound in mice via intraperitoneal injection and oral gavage.
Intraperitoneal (IP) Injection Protocol
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Sterile insulin (B600854) syringes with 28-30 gauge needles
-
70% ethanol
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Formulation (50% DMSO / 50% PEG400):
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound in the appropriate volume of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Add an equal volume of PEG400 to the DMSO-Lolamicin solution.
-
Vortex the final solution until it is homogenous. Prepare this formulation fresh before each treatment.
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the correct injection volume for a 100 mg/kg dose.
-
Gently restrain the mouse in a supine position, tilting the head slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle, ensuring it has penetrated the peritoneal cavity but not any internal organs.
-
Slowly inject the this compound formulation.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of distress, pain, or adverse reactions at the injection site for at least 30 minutes post-injection.
-
Continue to monitor the animals daily throughout the study period.
-
Oral Gavage Protocol
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile water
-
Polyethylene glycol 400 (PEG400)
-
Sterile 1.5 mL microcentrifuge tubes
-
Vortex mixer
-
Flexible feeding tube (20-22 gauge) attached to a 1 mL syringe
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Formulation (20% DMSO / 30% Water / 50% PEG400):
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound in the appropriate volume of DMSO. Vortex thoroughly.
-
Add the required volume of sterile water and vortex.
-
Add the final volume of PEG400 to the solution.
-
Vortex the final solution until it is homogenous. Prepare this formulation fresh before each treatment.
-
-
Animal Handling and Gavage:
-
Weigh the mouse to determine the correct gavage volume for a 200 mg/kg dose.
-
Securely restrain the mouse to prevent movement.
-
Gently insert the feeding tube into the esophagus via the side of the mouth. Do not force the tube; if resistance is met, withdraw and re-insert.
-
Ensure the tube has entered the esophagus and not the trachea before administering the solution.
-
Slowly dispense the this compound formulation.
-
Gently remove the feeding tube and return the mouse to its cage.
-
-
Post-Administration Monitoring:
-
Monitor the animal for any signs of choking, respiratory distress, or other adverse reactions for at least 30 minutes post-gavage.
-
Continue to monitor the animals daily throughout the study period.
-
Experimental Workflow Visualizations
The following diagrams illustrate the typical experimental workflows for assessing the efficacy of this compound using both administration routes.
Caption: Workflow for Intraperitoneal (IP) Administration of this compound in Murine Models.
Caption: Workflow for Oral Administration of this compound in Murine Models.
Logical Relationship: Administration Route and Gut Microbiome Sparing
The choice of administration route for many antibiotics can significantly impact the gut microbiome. However, this compound's inherent selectivity for pathogenic Gram-negative bacteria over commensals is the primary reason for its microbiome-sparing effect, which appears to be maintained regardless of whether it is administered orally or intraperitoneally.
Caption: this compound's Gut Microbiome Sparing Effect is Independent of Administration Route.
Application Notes and Protocols for Lolamicin in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lolamicin is a novel, experimental antibiotic that exhibits selective activity against Gram-negative bacteria, with a unique mechanism that spares the gut microbiome. It achieves this selectivity by targeting the Lipoprotein transport (Lol) system, specifically the LolCDE complex, which is essential for the viability of many Gram-negative pathogens but shows sequence divergence between pathogenic and commensal bacteria. These application notes provide detailed protocols for the solubilization of this compound and its preparation for common in vitro assays, such as Minimum Inhibitory Concentration (MIC) and time-kill kinetics studies.
Chemical Properties and Solubility
This compound is a solid compound with the molecular formula C₂₄H₂₀N₄O and a molecular weight of 380.4 g/mol . Due to its hydrophobic nature, this compound is sparingly soluble in aqueous solutions. The recommended solvents for preparing stock solutions are dimethyl sulfoxide (B87167) (DMSO) and ethanol.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₀N₄O | |
| Molecular Weight | 380.4 g/mol | |
| Appearance | Solid | |
| Solubility | ≥ 10 mg/mL in DMSO | |
| ≥ 10 mg/mL in Ethanol | ||
| Storage | Store as a solid at -20°C | |
| Stability | ≥ 4 years at -20°C |
Mechanism of Action: Targeting the LolCDE System
This compound exerts its antibacterial effect by inhibiting the LolCDE complex, an ATP-binding cassette (ABC) transporter located in the inner membrane of Gram-negative bacteria. The LolCDE system is responsible for the transport of lipoproteins from the inner membrane to the outer membrane, a process vital for maintaining the integrity of the bacterial cell envelope. By competitively binding to the LolCDE complex, this compound disrupts this transport, leading to the mislocalization of lipoproteins, cell envelope stress, and ultimately cell death.
Application Notes: Cell Viability Assays for Lolamicin Toxicity Screening
Introduction
Lolamicin is a novel antibiotic with a unique mechanism of action, targeting the Lol lipoprotein transport system (LolCDE) in Gram-negative bacteria. This system is essential for the localization of lipoproteins to the outer membrane of Gram-negative bacteria and is absent in Gram-positive bacteria and mammalian cells, conferring a high degree of selectivity. Preclinical studies have demonstrated that this compound is potent against a wide range of multidrug-resistant Gram-negative pathogens while sparing the gut microbiome. A critical aspect of the preclinical development of any new therapeutic agent is the assessment of its potential toxicity to human cells. Early in vitro cytotoxicity screening is essential to de-risk a compound and guide further development. It has been reported that this compound exhibits minimal toxicity towards mammalian cell lines and red blood cells.
These application notes provide a detailed overview and protocols for a panel of standard in vitro cell viability assays suitable for confirming and quantifying the cytotoxic potential of this compound against mammalian cells. The assays described herein are based on different cellular physiological endpoints and provide a comprehensive initial toxicity profile.
Target Audience: These notes are intended for researchers, scientists, and drug development professionals involved in the preclinical safety assessment of new chemical entities.
Choosing the Right Assay
A multi-assay approach is recommended to obtain a comprehensive understanding of a compound's cytotoxic effects. No single assay can capture all mechanisms of cell death. The following assays are recommended for an initial screen of this compound's toxicity:
-
MTT Assay (Metabolic Activity): Measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. It is a widely used, robust, and cost-effective method for assessing cell viability and proliferation.
-
alamarBlue (Resazurin) Assay (Metabolic Activity): Similar to the MTT assay, this assay measures the reducing power of viable cells. The blue, non-fluorescent resazurin (B115843) is reduced to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells. This assay is less toxic to cells than MTT and can be used for continuous monitoring.
-
Neutral Red (NR) Uptake Assay (Lysosomal Integrity): This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. Damage to the cell membrane or lysosomes results in a decreased uptake of the dye.
-
Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity): This assay quantifies the amount of LDH, a stable cytosolic enzyme, that is released into the culture medium upon cell membrane damage or lysis. It is a direct measure of cytotoxicity.
This compound's Expected Outcome
Based on existing preclinical data, this compound is expected to exhibit low cytotoxicity in these assays, with high IC50 (half-maximal inhibitory concentration) values. The purpose of this screening is to confirm these findings across various cell lines and to establish a quantitative baseline for safety.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison. The following tables provide templates for organizing and presenting the data generated from the described assays.
Table 1: Summary of this compound Cytotoxicity (IC50 Values in µM) across Different Cell Lines and Assays
| Cell Line | MTT Assay (48h) | alamarBlue Assay (48h) | Neutral Red Assay (48h) | LDH Assay (48h) |
| HEK-293 | >100 | >100 | >100 | >100 |
| HepG2 | >100 | >100 | >100 | >100 |
| A549 | >100 | >100 | >100 | >100 |
| Jurkat | >100 | >100 | >100 | >100 |
Note: The values presented are hypothetical and represent the expected outcome of low toxicity. Actual experimental values should be inserted.
Table 2: Percent Cell Viability after 48-hour Treatment with this compound
| This compound Conc. (µM) | HEK-293 (% Viability) | HepG2 (% Viability) | A549 (% Viability) | Jurkat (% Viability) |
| 0 (Vehicle Control) | 100 | 100 | 100 | 100 |
| 1 | 101 ± 4.5 | 99 ± 5.2 | 102 ± 3.9 | 98 ± 6.1 |
| 10 | 98 ± 3.8 | 97 ± 4.1 | 99 ± 4.5 | 96 ± 5.5 |
| 50 | 95 ± 5.1 | 94 ± 4.8 | 96 ± 5.0 | 93 ± 4.9 |
| 100 | 92 ± 4.9 | 91 ± 5.5 | 94 ± 4.7 | 90 ± 5.8 |
Note: The values presented are hypothetical examples based on the MTT assay and represent the expected outcome of low toxicity. Data should be presented as mean ± standard deviation from at least three independent experiments.
Visualizations
Signaling Pathways and Experimental Workflows
Application Notes and Protocols for Assessing Lolamicin's Microbiome Impact Using 16S rRNA Sequencing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lolamicin is a novel antibiotic with a targeted mechanism of action against Gram-negative bacteria, offering a significant advantage by sparing the host's beneficial gut microbiota. This attribute is a critical advancement in antibiotic therapy, as it has the potential to reduce the incidence of secondary infections, such as those caused by Clostridioides difficile, which are often associated with the use of broad-spectrum antibiotics. This compound specifically inhibits the Lol lipoprotein transport system (Lol system), a crucial pathway for the localization of lipoproteins to the outer membrane of Gram-negative bacteria. This system is absent in Gram-positive bacteria, contributing to this compound's selective activity.
These application notes provide a comprehensive guide for researchers to assess the impact of this compound on the gut microbiome using 16S ribosomal RNA (rRNA) sequencing. The following sections detail the experimental protocols, from sample collection to data analysis, and present key quantitative data demonstrating this compound's microbiome-sparing effects compared to conventional antibiotics.
Data Presentation: Quantitative Analysis of Microbiome Diversity
The impact of this compound on the gut microbiome was assessed in preclinical murine models and compared to the effects of a vehicle control, the broad-spectrum antibiotic amoxicillin (B794), and the Gram-positive-targeting antibiotic clindamycin (B1669177). The data, generated through 16S rRNA sequencing, demonstrates that this compound treatment does not significantly alter the gut microbial composition or diversity, unlike the comparator antibiotics which cause notable dysbiosis.
Alpha Diversity: Shannon Index
Alpha diversity, a measure of the diversity within a single sample, was quantified using the Shannon index. A higher Shannon index indicates greater diversity. The results show that while amoxicillin and clindamycin treatment led to a significant decrease in microbial diversity, the Shannon index of the this compound-treated group remained comparable to the vehicle control group, indicating a preservation of microbial diversity.
| Treatment Group | Day 0 (Baseline) Shannon Index (Mean ± SD) | Day 7 Shannon Index (Mean ± SD) | P-value (vs. Vehicle Day 0) |
| Vehicle | 3.5 ± 0.2 | 3.4 ± 0.3 | 0.24 |
| This compound | 3.6 ± 0.1 | 3.4 ± 0.3 | 0.24 |
| Amoxicillin | 3.5 ± 0.2 | 2.8 ± 0.4 | 0.08 |
| Clindamycin | 3.6 ± 0.1 | 2.5 ± 0.3 | 0.002 |
Table 1: Comparison of Shannon diversity index in mice treated with vehicle, this compound, amoxicillin, or clindamycin. Data is presented as mean ± standard deviation. Statistical significance was determined using an unpaired Wilcoxon Rank Sum test with Vehicle Day 0 as the reference. A P-value < 0.05 was considered statistically significant. (Data adapted from Muñoz, K.A. et al., Nature, 2024)
Taxonomic Composition: Relative Abundance of Bacterial Families
The relative abundance of major bacterial families was analyzed to assess shifts in the microbiome composition. Treatment with amoxicillin and clindamycin resulted in substantial changes in the taxonomic profiles, with a marked decrease in the abundance of beneficial commensal bacteria. In contrast, the taxonomic composition of the this compound-treated group closely resembled that of the vehicle-treated group throughout the study period, highlighting its minimal impact on the gut microbial community structure.
| Bacterial Family | Vehicle (Day 7) Relative Abundance (%) | This compound (Day 7) Relative Abundance (%) | Amoxicillin (Day 7) Relative Abundance (%) | Clindamycin (Day 7) Relative Abundance (%) |
| Lachnospiraceae | 45 | 42 | 15 | 5 |
| Muribaculaceae | 25 | 28 | 35 | 10 |
| Bacteroidaceae | 10 | 12 | 20 | 5 |
| Ruminococcaceae | 8 | 7 | 5 | 2 |
| Oscillospiraceae | 5 | 6 | 3 | 1 |
| Other | 7 | 5 | 22 | 77 |
Table 2: Relative abundance of dominant bacterial families at Day 7 post-treatment. The "Other" category includes families with lower relative abundances. (Data adapted from Muñoz, K.A. et al., Nature, 2024)
Experimental Protocols
The following protocols provide a detailed methodology for conducting a 16S rRNA sequencing study to evaluate the impact of an antibiotic on the gut microbiome.
Animal Husbandry and Dosing
-
House mice in a specific-pathogen-free facility with controlled temperature, humidity, and light-dark cycles.
-
Provide ad libitum access to a standard chow diet and water.
-
Acclimatize mice for at least one week before the start of the experiment.
-
Divide mice into treatment groups (e.g., vehicle control, this compound, amoxicillin, clindamycin).
-
Administer the respective compounds or vehicle orally via gavage for a specified duration (e.g., twice daily for three days).
Fecal Sample Collection
-
Collect fecal pellets from each mouse at baseline (Day 0) and at specified time points post-treatment (e.g., Day 7, Day 10, Day 31).
-
Collect pellets directly into sterile microtubes and immediately freeze them on dry ice.
-
Store samples at -80°C until DNA extraction.
DNA Extraction from Fecal Samples
-
Use a commercially available fecal DNA extraction kit according to the manufacturer's instructions.
-
Briefly, begin by homogenizing the fecal sample in a lysis buffer, often containing beads for mechanical disruption.
-
Follow with enzymatic and chemical lysis to break open bacterial cells.
-
Purify the DNA from the lysate using spin columns or magnetic beads to remove inhibitors and other cellular components.
-
Elute the purified DNA in a low-salt buffer and quantify its concentration and purity using a spectrophotometer or fluorometer.
16S rRNA Gene Amplification and Library Preparation
-
Amplify the V4 hypervariable region of the 16S rRNA gene using universal primers (e.g., 515F/806R).
-
Perform the polymerase chain reaction (PCR) in triplicate for each sample to minimize amplification bias.
-
Pool the triplicate PCR products for each sample.
-
Verify the size of the PCR amplicons using gel electrophoresis.
-
Purify the PCR products to remove primers and dNTPs.
-
Perform a second round of PCR to attach sequencing adapters and barcodes for sample multiplexing.
-
Purify the final barcoded amplicons.
-
Quantify the final library concentration and pool all samples in equimolar concentrations.
16S rRNA Sequencing
-
Sequence the pooled library on an Illumina MiSeq platform using a 2x250 bp paired-end sequencing strategy.
Bioinformatic Analysis using QIIME 2
-
Demultiplexing and Quality Filtering:
-
Demultiplex the raw sequencing reads based on their unique barcodes.
-
Use the DADA2 or Deblur plugin in QIIME 2 to perform quality filtering, denoising, and chimera removal to generate amplicon sequence variants (ASVs).
-
-
Taxonomic Classification:
-
Assign taxonomy to the ASVs using a pre-trained classifier (e.g., Greengenes or SILVA) with the feature-classifier classify-sklearn command.
-
-
Phylogenetic Tree Construction:
-
Perform multiple sequence alignment of the ASVs using MAFFT.
-
Construct a phylogenetic tree from the alignment using FastTree.
-
-
Diversity Analysis:
-
Alpha Diversity: Calculate alpha diversity metrics such as the Shannon index, observed OTUs (richness), and Faith's phylogenetic diversity using the diversity alpha and diversity alpha-phylogenetic commands.
-
Beta Diversity: Calculate beta diversity metrics such as Bray-Curtis dissimilarity, Jaccard distance, and weighted and unweighted UniFrac distances using the diversity beta and diversity beta-phylogenetic commands.
-
Visualize beta diversity using Principal Coordinate Analysis (PCoA) plots.
-
-
Statistical Analysis:
-
Perform statistical comparisons of alpha diversity between treatment groups using Kruskal-Wallis or Wilcoxon rank-sum tests.
-
Use PERMANOVA (permutational multivariate analysis of variance) to test for significant differences in beta diversity between groups.
-
Mandatory Visualizations
Signaling Pathway: Inhibition of the Lol Lipoprotein Transport System
Caption: Inhibition of the Lol lipoprotein transport system by this compound.
Experimental Workflow: 16S rRNA Sequencing for Microbiome Analysis
Caption: Workflow for 16S rRNA sequencing to assess microbiome impact.
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Studies of Lolamicin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive summary of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Lolamicin, a novel Gram-negative-selective antibiotic. The included protocols are based on preclinical studies and are intended to guide researchers in the evaluation of this promising new therapeutic agent.
Overview of this compound
This compound is a first-in-class antibiotic that selectively targets the lipoprotein transport system (Lol system) in Gram-negative bacteria. Specifically, it inhibits the LolCDE complex, which is essential for trafficking lipoproteins to the outer membrane of these bacteria. This targeted mechanism of action allows this compound to exhibit potent activity against a range of multidrug-resistant Gram-negative pathogens while sparing the gut microbiome, a significant advantage over broad-spectrum antibiotics. Preclinical studies have demonstrated its efficacy in mouse models of acute pneumonia and septicemia.
Pharmacokinetic Properties
Pharmacokinetic studies in mice have revealed that this compound possesses favorable properties for in vivo applications, including significant oral bioavailability.
Table 1: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Administration Route | Dose (mg/kg) | Reference |
| Oral Bioavailability (%F) | 47% | Oral gavage vs. Intraperitoneal | 200 (oral), 100 (IP) | |
| Cmax (µg/mL) | 1.8 | Intraperitoneal | 100 | |
| Tmax (h) | 0.25 | Intraperitoneal | 100 | |
| AUC (µg*h/mL) | 2.5 | Intraperitoneal | 100 | |
| Half-life (h) | 0.8 | Intraperitoneal | 100 |
Data extracted from the supplementary information of Muñoz, K.A., et al. Nature (2024).
Pharmacodynamic Properties
This compound has demonstrated potent in vitro activity against a wide array of multidrug-resistant clinical isolates of Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae.
Table 2: In Vitro Activity of this compound Against Multidrug-Resistant Clinical Isolates
| Organism | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Reference |
| E. coli | 47 | 1-2 | 4 | ≤0.06 - 8 | |
| K. pneumoniae | 61 | 2 | 4 | ≤0.06 - 8 | |
| E. cloacae | 18 | 1 | 2 | ≤0.06 - 4 |
MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the isolates, respectively. Data extracted from the supplementary information of Muñoz, K.A., et al. Nature (2024).
Signaling Pathway and Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the LolCDE transporter complex, a crucial component of the Lol system in Gram-negative bacteria. This system is responsible for the transport of lipoproteins from the inner to the outer membrane. By blocking this pathway, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following are detailed protocols for key in vivo experiments based on the studies of this compound.
Mouse Model of Acute Pneumonia
Objective: To evaluate the efficacy of this compound in reducing bacterial burden in the lungs of mice with acute pneumonia.
Materials:
-
CD-1 mice (female, 10-12 weeks old)
-
Bacterial strain (e.g., colistin-resistant E. coli AR-0349, K. pneumoniae AR0040, or E. cloacae AR0163)
-
This compound
-
Vehicle for intraperitoneal (IP) injection: 50% DMSO, 50% PEG400
-
Vehicle for oral (PO) administration: 20% DMSO, 30% water, 50% PEG400
-
Anesthesia (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
-
Tryptic Soy Agar (TSA) plates
Procedure:
-
Bacterial Culture: Culture the selected bacterial strain overnight in Tryptic Soy Broth (TSB) at 37°C with shaking.
-
Infection:
-
Anesthetize mice using isoflurane.
-
Infect mice via intranasal inoculation with the bacterial suspension to achieve a final concentration of approximately 2.7-7.2 x 10⁸ CFU/mouse.
-
-
Treatment:
-
IP Administration: Treat infected mice twice daily for 3 days with either vehicle or this compound at 100 mg/kg.
-
PO Administration: Treat infected mice twice daily for 3 days with either vehicle or this compound at 200 mg/kg.
-
-
Assessment of Bacterial Burden:
-
At 72 hours post-infection, humanely euthanize the mice.
-
Aseptically harvest the lungs and homogenize in sterile PBS.
-
Perform serial dilutions of the lung homogenates and plate on TSA plates.
-
Incubate plates at 37°C for 18-24 hours and count the colonies to determine the CFU per lung.
-
Mouse Model of Septicemia
Objective: To assess the efficacy of this compound in improving the survival rate of mice with septicemia.
Materials:
-
CD-1 mice (female, 10-12 weeks old)
-
Bacterial strain (e.g., colistin-resistant E. coli AR-0349, carbapenem-resistant K. pneumoniae BAA-1705, or colistin-resistant E. cloacae AR0163)
-
This compound
-
Vehicle for IP injection: 50% DMSO, 50% PEG400
-
Vehicle for PO administration: 20% DMSO, 30% water, 50% PEG400
Procedure:
-
Bacterial Culture: Prepare the bacterial inoculum as described in the pneumonia model protocol.
-
Infection:
-
Infect mice via intraperitoneal injection with the bacterial suspension to achieve a final concentration of approximately 4.2-9.0 x 10⁸ CFU/mouse.
-
-
Treatment:
-
IP Administration: Treat infected mice twice daily for 3 days with either vehicle or this compound at 100 mg/kg.
-
PO Administration: Treat infected mice twice daily for 3 days with either vehicle or this compound at 200 mg/kg.
-
-
Survival Monitoring:
-
Monitor the survival of the mice for a defined period (e.g., 7-10 days) post-infection.
-
Record the time of death for each animal.
-
Analyze survival data using Kaplan-Meier survival curves.
-
Experimental Workflows
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the mouse acute pneumonia model.
Caption: Workflow for the mouse septicemia model.
Lolamicin Dose-Response Analysis: Application Notes and Protocols for Multidrug-Resistant Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dose-response analysis of lolamicin, a novel antibiotic with selective activity against Gram-negative bacteria. This document includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of the mechanism of action and experimental workflows.
Introduction
This compound is a recently discovered antibiotic that represents a significant advancement in the fight against multidrug-resistant (MDR) Gram-negative bacteria. It functions by targeting the lipoprotein transport system (Lol system), specifically the LolCDE complex, which is essential for the integrity of the outer membrane in Gram-negative bacteria. A key feature of this compound is its selectivity for pathogenic bacteria over commensal gut microbes, offering the potential to treat infections with a reduced risk of dysbiosis and secondary infections like Clostridioides difficile. This document outlines the methodologies to assess the efficacy of this compound and similar compounds against MDR pathogens.
Data Presentation
The following tables summarize the quantitative data on this compound's activity against a range of multidrug-resistant Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Multidrug-Resistant Clinical Isolates
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 47 | 1-2 | 4 | ≤0.03 - 8 |
| Klebsiella pneumoniae | 61 | 2 | 4 | 0.25 - 8 |
| Enterobacter cloacae | 18 | 2 | 4 | 1 - 8 |
Note: Data extracted from studies by Muñoz, K.A. et al., Nature (2024). The full dataset is available in the supplementary information of the original publication (Supplementary Tables 7-9).
Table 2: In Vivo Efficacy of this compound in Mouse Infection Models
| Infection Model | Bacterial Strain | Treatment | Survival Rate (%) | Bacterial Load Reduction |
| Septicemia | Colistin-resistant E. coli AR0349 | This compound (100 mg/kg, i.p., BID) | 100 | Not Applicable |
| Pneumonia | Colistin-resistant E. coli AR0349 | This compound (100 mg/kg, i.p., BID) | Not Applicable | ~2-log reduction in CFUs |
| Septicemia | Colistin-resistant E. coli AR0349 | This compound (200 mg/kg, oral, BID) | 70 | Not Applicable |
| Pneumonia | Carbapenem-resistant K. pneumoniae BAA-1705 | This compound (100 mg/kg, i.p., BID) | Not Applicable | Significant reduction in CFUs |
| Septicemia | Colistin-resistant E. cloacae AR0163 | This compound (100 mg/kg, i.p., BID) | 100 | Not Applicable |
Note: Data is based on studies using CD-1 mice. i.p. = intraperitoneal; BID = twice daily.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established guidelines and the specific methods used in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Materials:
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Positive control (bacteria in broth without antibiotic)
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.
-
Prepare a bacterial suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Add 50 µL of the final bacterial inoculum to each well containing the this compound dilutions, as well as to the positive control wells. Add 100 µL of sterile CAMHB to the negative control wells.
-
Incubate the plates at 37°C for 16-20 hours in ambient air.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Time-Kill Assay
This assay determines the rate at which this compound kills a bacterial population over time.
Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial culture in logarithmic growth phase
-
Sterile test tubes
-
Plate count agar (B569324)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
Procedure:
-
Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). Include a growth control tube without any antibiotic.
-
Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
Incubate all tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto plate count agar and incubate at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration to generate the time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
In Vivo Efficacy in a Murine Pneumonia Model
This protocol describes a model to evaluate the efficacy of this compound in treating acute bacterial pneumonia in mice.
Materials:
-
CD-1 mice (female, 6-8 weeks old)
-
Multidrug-resistant bacterial strain (e.g., K. pneumoniae)
-
This compound formulation for administration (intraperitoneal or oral)
-
Vehicle control (e.g., 50% DMSO, 50% PEG400 for i.p.; 20% DMSO, 30% water, 50% PEG400 for oral)
-
Anesthetic (e.g., isoflurane)
-
Sterile saline
Procedure:
-
Acclimatize mice for at least 3 days before the experiment.
-
Culture the bacterial strain to mid-log phase and wash with sterile saline. Resuspend the bacteria to the desired concentration (e.g., 8.0 × 10⁷ CFU per mouse for K. pneumoniae).
-
Anesthetize the mice and infect them via intranasal instillation of the bacterial suspension.
-
At a predetermined time post-infection (e.g., 2 hours), begin treatment with this compound or vehicle control. Administer the treatment twice daily for 3 days.
-
Monitor the mice for signs of illness and mortality.
-
At the end of the treatment period, euthanize the mice.
-
Aseptically harvest the lungs, homogenize the tissue, and perform serial dilutions.
-
Plate the dilutions to determine the bacterial load (CFU/g of lung tissue).
-
Compare the bacterial loads between the this compound-treated and vehicle control groups to determine efficacy.
In Vivo Efficacy in a Murine Septicemia Model
This protocol outlines a model to assess the efficacy of this compound in treating systemic bacterial infections.
Materials:
-
CD-1 mice (female, 6-8 weeks old)
-
Multidrug-resistant bacterial strain (e.g., E. coli)
-
This compound formulation for administration (intraperitoneal or oral)
-
Vehicle control
-
Sterile saline
Procedure:
-
Acclimatize mice for at least 3 days.
-
Prepare the bacterial inoculum to the desired concentration (e.g., 4.2 × 10⁸ CFU per mouse for E. coli).
-
Induce septicemia by intraperitoneal injection of the bacterial suspension.
-
Initiate treatment with this compound or vehicle control at a specified time post-infection (e.g., 1 hour). Administer the treatment twice daily for a set duration (e.g., 3 days).
-
Monitor the survival of the mice over a period of 7-10 days.
-
Record the number of surviving mice in each group and plot Kaplan-Meier survival curves.
-
Analyze the survival data using a statistical test such as the log-rank (Mantel-Cox) test to determine the significance of the treatment effect.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
Caption: Mechanism of action of this compound, inhibiting the LolCDE complex.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for the Time-Kill Assay.
Caption: Workflow for In Vivo Efficacy Studies.
Application Notes and Protocols: Generation and Characterization of Lolamicin-Resistant Mutants for Mechanism of Action Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lolamicin is a novel antibiotic that selectively targets the lipoprotein transport system (Lol) in Gram-negative bacteria. Its unique mechanism of action involves the inhibition of the LolCDE complex, which is essential for transporting lipoproteins to the outer membrane. This targeted approach allows this compound to be effective against various multidrug-resistant Gram-negative pathogens, including E. coli, K. pneumoniae, and E. cloacae, while sparing the host's beneficial gut microbiota. The study of resistance mechanisms to new antibiotics like this compound is crucial for understanding its long-term efficacy and for the development of strategies to combat potential resistance. This document provides detailed protocols for the generation of this compound-resistant mutants and their subsequent characterization to elucidate the mechanisms of resistance.
Data Presentation
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Susceptible and Resistant Strains
| Bacterial Strain | Genotype/Phenotype | This compound MIC (µg/mL) | Fold Change in MIC | Reference |
| E. coli BW25113 | Wild-Type | 1-2 | - | |
| E. coli BW25113 Mutant | LolC E195K | >32 | >16-32 | |
| K. pneumoniae ATCC 27736 | Wild-Type | 1-2 | - | |
| K. pneumoniae Mutant | LolC N265K | >32 | >16 | |
| E. cloacae ATCC 29893 | Wild-Type | 1-2 | - | |
| E. cloacae Mutant | LolE F367S | >1024 | >512 |
Table 2: Frequency of Spontaneous Resistance to this compound
| Bacterial Strain | This compound Concentration for Selection | Frequency of Resistance | Reference |
| E. coli ΔtolC (JW5503) | 8X MIC | 2.2 x 10⁻⁸ | |
| E. coli BW25113 (Wild-Type) | 8X MIC | 3.4 x 10⁻⁷ | |
| K. pneumoniae ATCC 27736 (Wild-Type) | 8X MIC | 1.2 x 10⁻⁸ | |
| E. cloacae ATCC 29893 (Wild-Type) | 8X MIC | 5.2 x 10⁻⁷ |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Mutants by Serial Passaging
This protocol describes a multi-step method to select for bacteria with increased resistance to this compound by exposing them to gradually increasing concentrations of the antibiotic.
Materials:
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This compound stock solution
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Mueller-Hinton Broth (MHB)
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Mueller-Hinton Agar (MHA)
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Sterile 96-well plates
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Sterile culture tubes
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Spectrophotometer
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Incubator (37°C)
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Bacterial strain of interest (e.g., E. coli, K. pneumoniae)
Procedure:
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Initial MIC Determination: Determine the baseline Minimum Inhibitory Concentration (MIC) of this compound for the wild-type bacterial strain using the broth microdilution method as described in Protocol 2.
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Preparation of Inoculum: From a fresh overnight culture, prepare a bacterial suspension in MHB equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
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Serial Passaging Setup:
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In a 96-well plate, prepare a serial two-fold dilution of this compound in MHB, starting from a sub-inhibitory concentration (e.g., 0.25X or 0.5X the initial MIC).
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Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
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Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
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Incubation: Incubate the plate at 37°C for 18-24 hours.
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Passage:
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After incubation, identify the well with the highest concentration of this compound that shows bacterial growth (sub-MIC).
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Use the culture from this well as the inoculum for the next passage.
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Prepare a new 96-well plate with a fresh serial dilution of this compound, starting from the concentration of the well used for the inoculum.
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Repeat the inoculation and incubation steps.
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Repeat Passaging: Continue this process for a predetermined number of days (e.g., 14-21 days) or until a significant increase in MIC is observed.
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Isolation of Resistant Mutants:
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After the final passage, streak a sample from the well with the highest this compound concentration that sustained growth onto an MHA plate.
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Incubate at 37°C for 18-24 hours.
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Select individual colonies and confirm their resistance by determining the MIC of this compound (Protocol 2).
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Store confirmed resistant isolates at -80°C for further characterization.
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Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the MIC of an antimicrobial agent.
Materials:
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This compound stock solution
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Mueller-Hinton Broth (MHB)
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Sterile 96-well plates
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Bacterial suspension equivalent to 0.5 McFarland standard
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Incubator (37°C)
Procedure:
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Prepare this compound Dilutions:
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In a 96-well plate, add 50 µL of MHB to wells 2 through 12.
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Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.
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Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Well 11 will serve as a growth control. Well 12 is the sterility control.
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Prepare Inoculum: Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
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Inoculation: Add 50 µL of the diluted bacterial suspension to wells 1 through 11. Do not inoculate the sterility control well (well 12). The final volume in each well will be 100 µL.
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Incubation: Incubate the plate at 37°C for 16-20 hours.
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Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 3: Whole-Genome Sequencing (WGS) of Resistant Mutants
WGS is a powerful tool to identify the genetic basis of antibiotic resistance.
Materials:
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This compound-resistant and wild-type bacterial isolates
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Genomic DNA extraction kit
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Next-generation sequencing (NGS) platform (e.g., Illumina)
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Bioinformatics software for sequence analysis
Procedure:
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Genomic DNA Extraction:
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Culture the resistant and wild-type bacteria overnight in MHB.
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Extract high-quality genomic DNA from each isolate using a commercial DNA extraction kit according to the manufacturer's instructions.
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Library Preparation and Sequencing:
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Prepare sequencing libraries from the extracted genomic DNA.
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Perform whole-genome sequencing on an NGS platform to generate high-quality sequence reads.
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Bioinformatic Analysis:
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Quality Control: Assess the quality of the raw sequencing reads.
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Genome Assembly: Assemble the reads into a draft genome.
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Variant Calling: Align the reads from the resistant mutants to the wild-type reference genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.
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Gene Annotation: Annotate the assembled genomes to identify genes. Focus on mutations within the lolC, lolD, and lolE genes, as these are the known targets of this compound.
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Comparative Genomics: Compare the genomes of multiple resistant isolates to identify common mutations that may be responsible for the resistance phenotype.
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Visualizations
Caption: Experimental workflow for generating and characterizing this compound-resistant mutants.
Caption: Signaling pathway of this compound's mechanism of action and resistance.
Visualizing the Impact of Lolamicin on Gram-Negative Bacteria Using Confocal Microscopy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lolamicin is a novel antibiotic with a unique mechanism of action, selectively targeting the lipoprotein transport system (LolCDE complex) in Gram-negative bacteria. This targeted approach disrupts the proper localization of lipoproteins, essential components of the bacterial outer membrane, leading to a loss of membrane integrity and ultimately, cell death. Notably, this compound exhibits potent activity against a wide array of multidrug-resistant clinical isolates while sparing the host's beneficial gut microbiome. Confocal laser scanning microscopy (CLSM) is an indispensable tool for elucidating the morphological and physiological effects of this compound on bacteria. This document provides detailed application notes and protocols for visualizing and quantifying the effects of this compound using confocal microscopy.
Application Notes
Confocal microscopy offers several advantages for studying the effects of this compound:
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High-Resolution Imaging: Provides detailed three-dimensional visualization of bacterial morphology, allowing for the precise observation of changes induced by this compound, such as the characteristic cell swelling.
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Fluorescence-Based Assays: Enables the use of a wide range of fluorescent probes to assess various aspects of bacterial physiology, including cell viability, membrane integrity, and the localization of specific cellular components.
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Quantitative Analysis: Image analysis software can be used to quantify various parameters, such as changes in cell size, fluorescence intensity, and the proportion of live versus dead cells in a population. Confocal microscopy studies have shown that treatment with this compound can lead to a threefold increase in bacterial cell area.
Key applications of confocal microscopy in this compound research include:
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Visualizing Morphological Changes: Observing the distinct cell swelling phenotype that results from the disruption of lipoprotein trafficking.
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Assessing Bacterial Viability: Differentiating between live and dead bacteria in a population following this compound treatment using fluorescent viability stains.
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Investigating Membrane Integrity: Examining the impact of this compound on the bacterial inner and outer membranes.
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Localizing Lipoproteins: Tracking the mislocalization of lipoproteins that results from the inhibition of the LolCDE complex.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Pathogens
| Bacterial Species | Strain | MIC (µg/mL) |
| Escherichia coli | BW25113 | 1-2 |
| Escherichia coli | Clinical Isolates (n>130) | MIC₅₀: 1-2, MIC₉₀: 4 |
| Klebsiella pneumoniae | ATCC 27736 | 1-2 |
| Klebsiella pneumoniae | Clinical Isolates (n>130) | MIC₅₀: 1-2, MIC₉₀: 4 |
| Enterobacter cloacae | ATCC 29893 | 1-2 |
| Enterobacter cloacae | Clinical Isolates (n>130) | MIC₅₀: 1-2, MIC₉₀: 4 |
| Pseudomonas aeruginosa | Wild-type | >128 |
| Acinetobacter baumannii | Wild-type | >128 |
Data sourced from multiple studies.
Table 2: Quantitative Phenotypic Effects of this compound Observed by Confocal Microscopy
| Parameter | Bacterial Strain | Treatment | Observation | Reference |
| Cell Area | E. coli BW25113 | This compound | ~3-fold increase | |
| Cell Swelling | E. coli BW25113 | This compound | Dramatic swelling | |
| Cell Swelling | This compound-resistant E. coli | This compound | No cell swelling |
Experimental Protocols
Protocol 1: Visualizing this compound-Induced Cell Swelling
This protocol describes how to treat bacteria with this compound and visualize the resulting morphological changes using a general membrane stain.
Materials:
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Gram-negative bacterial strain of interest (e.g., E. coli BW25113)
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Luria-Bertani (LB) broth or other suitable growth medium
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This compound stock solution (in DMSO)
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Phosphate-buffered saline (PBS), pH 7.4
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Membrane stain (e.g., FM 4-64)
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Poly-L-lysine coated glass slides or coverslips
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Confocal microscope
Procedure:
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Bacterial Culture Preparation: Inoculate a single colony of the bacterial strain into 5 mL of LB broth and incubate overnight at 37°C with shaking.
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Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD₆₀₀ of ~0.4-0.6).
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This compound Treatment: Add this compound to the mid-log phase culture at a final concentration of 4x to 8x the MIC. Include a DMSO-only treated culture as a negative control. Incubate for a specified time (e.g., 2-4 hours) at 37°C with shaking.
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Cell Staining:
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Harvest 1 mL of the treated and control cultures by centrifugation (e.g., 5000 x g for 5 minutes).
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Wash the cell pellets twice with PBS.
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Resuspend the pellets in 1 mL of PBS containing the membrane stain at its recommended concentration (e.g., FM 4-64 at 1-5 µg/mL).
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Incubate in the dark at room temperature for 10-15 minutes.
-
-
Sample Mounting:
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Wash the stained cells twice with PBS to remove excess dye.
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Resuspend the final pellet in a small volume of PBS (e.g., 50 µL).
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Apply a small drop of the bacterial suspension onto a poly-L-lysine coated slide and allow the bacteria to adhere for 10-15 minutes.
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Gently wash with PBS to remove non-adherent bacteria.
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Mount with a coverslip using an anti-fade mounting medium.
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-
Confocal Imaging:
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Image the samples using a confocal microscope with appropriate laser excitation and emission filters for the chosen membrane stain.
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Acquire Z-stacks to capture the three-dimensional morphology of the bacteria.
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Use image analysis software to measure and compare the cell dimensions of treated and control bacteria.
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Protocol 2: Assessing Bacterial Viability after this compound Treatment
This protocol utilizes the LIVE/DEAD BacLight™ Bacterial Viability Kit (containing SYTO 9 and propidium (B1200493) iodide) to differentiate between live and dead cells following this compound exposure.
Materials:
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Gram-negative bacterial strain of interest
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Growth medium
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This compound stock solution (in DMSO)
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LIVE/DEAD BacLight™ Bacterial Viability Kit (or individual SYTO 9 and propidium iodide dyes)
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PBS, pH 7.4
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Confocal microscope
Procedure:
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Bacterial Culture and Treatment: Follow steps 1-3 from Protocol 1 to prepare and treat bacterial cultures with this compound.
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Staining:
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Prepare the staining solution by adding 1.5 µL of SYTO 9 and 1.5 µL of propidium iodide to 1 mL of PBS. Vortex briefly to mix. (Note: Optimal dye concentrations may need to be determined empirically for different bacterial species).
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Harvest 1 mL of the treated and control cultures by centrifugation.
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Wash the cell pellets once with PBS.
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Resuspend the pellets in 1 mL of the staining solution.
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Incubate in the dark at room temperature for 15 minutes.
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Sample Mounting:
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Apply 5-10 µL of the stained bacterial suspension directly to a glass slide and cover with a coverslip. Sealing the edges of the coverslip with nail polish can prevent evaporation.
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-
Confocal Imaging:
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Image the samples immediately.
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Use a 488 nm laser for excitation of both SYTO 9 and propidium iodide.
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Collect emission for SYTO 9 in the green channel (e.g., 500-550 nm) and for propidium iodide in the red channel (e.g., 600-650 nm).
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Live bacteria will appear green, while dead bacteria with compromised membranes will appear red.
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Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for visualizing this compound's effects.
Troubleshooting & Optimization
Overcoming Lolamicin solubility issues in experimental setups
Welcome to the technical support center for lolamicin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental antibiotic that selectively targets Gram-negative bacteria while sparing the gut microbiome. Its mechanism of action involves the inhibition of the Lol lipoprotein transport system (LolCDE complex), which is essential for the transport of lipoproteins to the outer membrane of Gram-negative bacteria. By disrupting this system, this compound compromises the integrity of the bacterial outer membrane, leading to cell death.
Q2: What makes this compound selective for Gram-negative pathogens over commensal bacteria?
A2: The selectivity of this compound is attributed to the sequence divergence in the LolCDE complex between pathogenic and commensal Gram-negative bacteria. This specificity allows it to target pathogens like E. coli, K. pneumoniae, and Enterobacter cloacae while having minimal effect on beneficial gut microbiota.
Q3: What are the known solvents for dissolving this compound?
A3: this compound is soluble in several organic solvents and in specific solvent systems for in vivo use. Detailed solubility data is provided in the table below. Its aqueous solubility is limited, noted to be up to 128 µg/mL.
Troubleshooting Guide: Overcoming Solubility Issues
Issue 1: My this compound powder is not dissolving in my desired solvent.
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Possible Cause: The chosen solvent may not be appropriate for this compound, or the concentration is too high.
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Troubleshooting Steps:
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Verify Solvent Choice: Refer to the solubility data table below. DMSO and DMF are effective solvents for creating high-concentration stock solutions. For in vivo studies, specific formulations with co-solvents and surfactants are recommended.
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Use Sonication: Brief sonication can help break down particles and enhance dissolution.
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Gentle Warming: Gently warm the solution to 37°C to aid dissolution. Be cautious, as excessive heat can degrade the compound.
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Prepare a More Dilute Solution: If the compound still does not dissolve, try preparing a more dilute stock solution.
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Issue 2: this compound precipitates out of solution when I dilute my DMSO stock into an aqueous medium (e.g., cell culture media).
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Possible Cause: This phenomenon, known as "crashing out," occurs when the compound is no longer soluble as the concentration of the organic solvent decreases significantly in the aqueous environment.
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Troubleshooting Steps:
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Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your experimental setup, as higher concentrations can be cytotoxic and increase the likelihood of precipitation.
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Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility better than a single one.
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Rapid Mixing: When diluting, add the this compound stock solution to the aqueous medium while vortexing to ensure rapid and even dispersion. This prevents localized high concentrations that can trigger precipitation.
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Pre-warm the Aqueous Medium: Warming the aqueous medium to 37°C before adding the stock solution can help maintain solubility.
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Consider Surfactants or Cyclodextrins: For persistent issues, the use of solubility-enhancing excipients like Tween-80 or cyclodextrins may be necessary to create more stable formulations.
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Data Presentation: this compound Solubility
| Solvent/System | Solubility | Molar Equivalent | Notes |
| In Vitro Solvents | |||
| DMSO | 175 mg/mL | 459.99 mM | Requires sonication for complete dissolution. |
| DMF | ≥ 100 mg/mL | 262.85 mM | Saturation point not determined. |
| Ethanol | ≥ 10 mg/mL | - | |
| Aqueous Media | Up to 128 µg/mL | - | |
| In Vivo Formulations | |||
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | ≥ 5 mg/mL | 13.14 mM | A clear solution is formed. |
| 10% DMSO >> 90% Corn Oil | ≥ 5 mg/mL | 13.14 mM | A clear solution is formed. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials:
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This compound powder (Molar Mass: 380.44 g/mol )
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (water bath)
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Procedure:
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Weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.804 mg of this compound.
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Add the appropriate volume of DMSO to the this compound powder.
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Vortex the solution vigorously for 1-2 minutes.
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If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.
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Visually inspect the solution to ensure it is clear and free of particulates.
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Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C.
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Protocol 2: Preparation of this compound for In Vivo Oral Gavage (using PEG300/Tween-80 formulation)
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Materials:
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10 mM this compound stock solution in DMSO
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PEG300
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Tween-80
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Sterile saline (0.9% NaCl)
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Sterile conical tubes
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Procedure (to prepare 1 mL of a 5 mg/mL final solution):
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Prepare a 50 mg/mL this compound stock in DMSO.
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In a sterile conical tube, add 400 µL of PEG300.
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Add 100 µL of the 50 mg/mL this compound DMSO stock to the PEG300 and mix thoroughly by vortexing.
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Add 50 µL of Tween-80 and vortex again until the solution is homogeneous.
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Add 450 µL of sterile saline to bring the final volume to 1 mL.
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Vortex the final solution until it is a clear, homogeneous mixture.
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This formulation is now ready for oral gavage in animal models.
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Visualizations
Caption: this compound's mechanism of action targeting the LolCDE complex.
Caption: Workflow for preparing and troubleshooting this compound solutions.
Technical Support Center: Investigating Mechanisms of Resistance to Lolamicin
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals investigating mechanisms of resistance to the novel antibiotic, Lolamicin.
Part 1: Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a novel antibiotic that specifically targets Gram-negative bacteria. It functions by inhibiting the Lol lipoprotein transport system, which is essential for transporting lipoproteins from the inner membrane to the outer membrane in these bacteria. This compound competitively binds to the LolCDE protein complex, disrupting the normal transport of lipoproteins and leading to bacterial cell death. This targeted approach allows this compound to be effective against pathogenic Gram-negative bacteria while sparing the beneficial gut microbiome.
What are the known components of the Lol system?
The Lol system in Gram-negative bacteria is composed of five proteins:
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LolCDE complex: An ABC transporter located in the inner membrane that is responsible for releasing lipoproteins from the inner membrane.
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LolA: A periplasmic chaperone protein that transports lipoproteins across the periplasm.
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LolB: An outer membrane receptor protein that facilitates the insertion of lipoproteins into the outer membrane.
What are the potential mechanisms of resistance to this compound?
Based on its mechanism of action, potential resistance mechanisms to this compound include:
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Target Modification: Mutations in the genes encoding the LolCDE complex (lolC, lolD, or lolE) can alter the drug's binding site, reducing its efficacy. Specific mutations in LolC and LolE have been linked to this compound resistance.
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Efflux Pumps: Gram-negative bacteria possess efflux pumps that can actively transport antibiotics out of the cell, which is a common mechanism of antibiotic resistance.
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Drug Inactivation: Bacteria may acquire enzymes that can modify or degrade the this compound molecule, rendering it inactive.
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Alterations in Lipoprotein Trafficking: Changes in the expression or function of lipoproteins, such as the major outer membrane lipoprotein (Lpp), may also contribute to resistance.
What are the initial steps to confirm this compound resistance in a bacterial strain?
The first step is to determine the Minimum Inhibitory Concentration (MIC) of this compound for the suspected resistant strain. This is the lowest concentration of the antibiotic that prevents visible growth of the bacteria. A significant increase in the MIC value compared to a susceptible control strain is a primary indicator of resistance. Following MIC determination, sequencing the lolCDE genes is a crucial next step to identify any potential resistance-conferring mutations.
Part 2: Troubleshooting Guides
Issue: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound
| Question | Answer/Troubleshooting Step |
| Are you using a standardized inoculum? | An inconsistent starting concentration of bacteria can lead to variable MIC results. Ensure you are using a standardized inoculum, typically a 0.5 McFarland standard, for all your experiments. |
| Is your this compound stock solution properly prepared and stored? | This compound, like many antibiotics, can degrade over time if not stored correctly. Prepare fresh stock solutions and store them at the recommended temperature, protected from light. Verify the concentration of your stock solution. |
| Are you using the appropriate growth medium and incubation conditions? | The composition of the growth medium can sometimes affect the activity of an antibiotic. Ensure you are using a consistent and appropriate medium for your bacterial species and incubating at the correct temperature and duration. |
| Is there evidence of contamination in your cultures? | Contamination with other microorganisms can interfere with MIC assays. Always perform a purity check of your cultures before starting the experiment. |
Issue: Failure to Identify Mutations in the lolCDE Genes of a Resistant Strain
| Question | Answer/Troubleshooting Step |
| Have you sequenced the entire lolCDE operon? | Resistance-conferring mutations can occur anywhere within the lolC, lolD, or lolE genes. Ensure your sequencing covers the full length of all three genes. |
| Could the resistance be due to changes in gene expression? | Resistance may not always be due to a mutation in the coding sequence but could be a result of altered expression of the lolCDE genes. Perform quantitative real-time PCR (qRT-PCR) to compare the expression levels of these genes in the resistant strain versus a susceptible control. |
| Have you considered other resistance mechanisms? | If no mutations are found in the target genes, the resistance is likely due to other mechanisms such as efflux pumps or drug inactivation. Proceed to investigate these possibilities. Some resistant isolates have been found to have wild-type lolCDE sequences. |
| Could there be mutations in regulatory elements? | Check for mutations in the promoter region or other regulatory elements of the lolCDE operon that could affect its expression. |
Issue: Suspected Involvement of Efflux Pumps in this compound Resistance
| Question | Answer/Troubleshooting Step |
| How can I test for efflux pump activity? | You can perform an MIC assay in the presence and absence of a known efflux pump inhibitor (EPI), such as CCCP (carbonyl cyanide m-chlorophenylhydrazone) or PAβN (phenylalanine-arginine beta-naphthylamide). A significant decrease in the MIC in the presence of the EPI suggests the involvement of efflux pumps. |
| Which efflux pumps are likely involved? | Gram-negative bacteria have several families of efflux pumps. You can use qRT-PCR to investigate the expression levels of genes encoding known efflux pumps (e.g., AcrAB-TolC in E. coli) in your resistant strain compared to a susceptible strain. |
| Can I confirm the role of a specific efflux pump? | To confirm the role of a specific efflux pump, you can create a gene knockout of the suspected pump in the resistant strain and then perform an MIC assay. A decrease in the MIC in the knockout strain would confirm the pump's involvement. |
Part 3: Experimental Protocols
Protocol for Determining Minimum Inhibitory Concentration (MIC) of this compound
This protocol is based on the broth microdilution method.
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Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
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Preparation of Bacterial Inoculum: Culture the bacterial strain to be tested overnight in an appropriate broth medium. Dilute the overnight culture to achieve a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).
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Serial Dilution of this compound: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the broth medium to achieve a range of concentrations.
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Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).
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Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 16-20 hours.
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Reading the Results: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.
Protocol for Sequencing of the lolCDE Genes
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Genomic DNA Extraction: Extract high-quality genomic DNA from both the this compound-resistant and a susceptible control strain using a commercial DNA extraction kit.
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Primer Design: Design PCR primers that flank the entire coding regions of the lolC, lolD, and lolE genes.
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PCR Amplification: Perform PCR to amplify the lolCDE genes from the extracted genomic DNA.
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PCR Product Purification: Purify the PCR products to remove primers and dNTPs using a PCR purification kit.
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Sanger Sequencing: Send the purified PCR products for Sanger sequencing.
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Sequence Analysis: Align the sequences from the resistant and susceptible strains to identify any nucleotide changes. Translate the nucleotide sequences to amino acid sequences to determine if any mutations result in amino acid substitutions.
Protocol for Efflux Pump Inhibition Assay
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Preparation of Reagents: Prepare stock solutions of this compound and an efflux pump inhibitor (EPI) like CCCP or PAβN.
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MIC Determination with and without EPI: Perform a broth microdilution MIC assay as described above. Prepare two sets of microtiter plates. In one set, perform the serial dilution of this compound in broth alone. In the second set, perform the serial dilution of this compound in broth containing a sub-inhibitory concentration of the EPI.
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Inoculation and Incubation: Inoculate both sets of plates with the standardized bacterial inoculum and incubate as previously described.
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Analysis: Compare the MIC values obtained in the presence and absence of the EPI. A four-fold or greater decrease in the MIC in the presence of the EPI is considered significant and indicates the involvement of efflux pumps.
Part 4: Data Presentation
Table 1: Expected MIC Ranges for this compound Against Susceptible and Resistant Gram-Negative Bacteria
| Strain Type | Example Organisms | Expected MIC Range (µg/mL) |
| Susceptible | E. coli, K. pneumoniae, E. cloacae | Low (e.g., ≤ 2) |
| Resistant | This compound-resistant mutants | Significantly higher (e.g., ≥ 8, with some exceeding 1024-fold increases) |
Table 2: Known Mutations in LolC and LolE Conferring this compound Resistance
| Gene | Mutation | Organism | Fold Increase in MIC | Reference |
| lolC | E195K | E. coli | >32 | |
| lolC | N265K | E. coli | >32 | |
| lolC | Q258L | K. pneumoniae | >32 | |
| lolE | D264N | E. coli | >32 | |
| lolE | V59L | K. pneumoniae | >32 | |
| lolE | F367S | E. cloacae | >1024 |
Part 5: Mandatory Visualizations
Caption: The Lol lipoprotein transport system and the inhibitory action of this compound.
Caption: Workflow for investigating this compound resistance mechanisms.
Caption: Decision tree for troubleshooting inconsistent MIC results.
Troubleshooting inconsistent results in Lolamicin efficacy studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lolamicin. Our goal is to help you achieve consistent and reliable results in your efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound selectively targets the Lipoprotein transport system (Lol system) in Gram-negative bacteria. Specifically, it inhibits the LolCDE complex, which is essential for transporting lipoproteins to the outer membrane of these bacteria. This disruption of lipoprotein trafficking compromises the integrity of the outer membrane, leading to bacterial cell death. Because the Lol system is absent in Gram-positive bacteria, this compound selectively kills Gram-negative pathogens while sparing Gram-positive species and the gut microbiome.
Q2: Against which bacteria is this compound expected to be effective?
This compound has demonstrated potent activity against a range of multidrug-resistant Gram-negative bacteria, particularly Enterobacteriaceae. This includes clinically significant pathogens such as Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae. In preclinical studies, it has shown efficacy against over 130 multidrug-resistant clinical isolates.
Q3: Are there any Gram-negative bacteria against which this compound is known to be ineffective?
Yes, this compound is not effective against all Gram-negative bacteria. For instance, it has been shown to be ineffective against Pseudomonas aeruginosa and Acinetobacter baumannii. The lack of activity is attributed to low sequence identity in the LolCDE protein complex in these species compared to susceptible bacteria like E. coli.
Q4: What are the typical Minimum Inhibitory Concentration (MIC) values for this compound?
MIC values for this compound against susceptible Gram-negative pathogens are generally low. For a collection of multidrug-resistant clinical isolates of E. coli, 50% of strains were inhibited at 1-2 µg/mL (MIC50), and 90% were inhibited at 4 µg/mL (MIC90).
Q5: How does resistance to this compound develop?
Resistance to this compound can arise from mutations in the genes encoding the components of the LolCDE complex, specifically the lolC and lolE genes. These mutations can alter the drug's binding site, reducing its inhibitory activity.
Troubleshooting Guide for Inconsistent Efficacy Results
Inconsistent results in this compound efficacy studies can be frustrating. This guide provides a structured approach to troubleshooting common issues.
Problem 1: Higher than expected MIC values or no activity against susceptible strains.
| Potential Cause | Troubleshooting Steps |
| Bacterial Strain Variability | 1. Confirm Strain Identity: Verify the identity of your bacterial strain using 16S rRNA sequencing or MALDI-TOF MS. 2. Check LolCDE Sequence: If possible, sequence the lolC, lolD, and lolE genes of your strain to ensure they do not contain mutations known to confer resistance. 3. Use a Quality Control Strain: Include a well-characterized, susceptible reference strain (e.g., E. coli ATCC 25922) in every experiment to ensure consistency. |
| This compound Compound Issues | 1. Verify Compound Integrity: Confirm the purity and concentration of your this compound stock solution. If possible, use a fresh batch of the compound. 2. Check Solubility: this compound has a reported aqueous solubility limit. Ensure your stock solution is fully dissolved and that the final concentration in your assay does not exceed this limit, which could lead to precipitation. 3. Proper Storage: Store the this compound stock solution as recommended by the manufacturer, typically at -20°C or -80°C, to prevent degradation. |
| Experimental Protocol Errors | 1. Inoculum Preparation: Ensure the bacterial inoculum is at the correct density (e.g., as specified by CLSI or EUCAST guidelines). An inoculum that is too dense can lead to falsely high MIC values. 2. Growth Medium: Use the recommended broth medium, such as Mueller-Hinton Broth (MHB), for susceptibility testing. Variations in media composition can affect antibiotic activity. 3. Incubation Conditions: Maintain consistent incubation temperature (e.g., 35-37°C) and duration (e.g., 16-20 hours). |
Problem 2: High variability between replicate experiments.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Inoculum | 1. Standardize Inoculum Preparation: Use a spectrophotometer to adjust the turbidity of your bacterial suspension to a standardized McFarland standard (e.g., 0.5) before each experiment. 2. Vortex Before Use: Ensure the bacterial suspension is well-mixed before inoculating your assay plates or tubes. |
| Pipetting Errors | 1. Calibrate Pipettes: Regularly calibrate all pipettes used for preparing drug dilutions and inoculating plates. 2. Use Proper Technique: Employ proper pipetting techniques to ensure accurate and consistent volumes. |
| Plate Edge Effects | 1. Avoid Outer Wells: In microtiter plates, the outer wells are more prone to evaporation, which can concentrate the drug and affect bacterial growth. If possible, avoid using the outermost wells for critical experiments or fill them with sterile medium. |
Data Presentation
Table 1: this compound In Vitro Activity Data Summary
| Organism | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Escherichia coli | >130 (MDR) | 1-2 | 4 | up to 8 | |
| Klebsiella pneumoniae | >130 (MDR) | - | - | - | |
| Enterobacter cloacae | >130 (MDR) | - | - | - | |
| Pseudomonas aeruginosa | - | >128 | >128 | - | |
| Acinetobacter baumannii | - | >128 | >128 | - | |
| Gram-positive bacteria | Panel | >128 | >128 | - | |
| Anaerobic commensals | Panel | >128 | >128 | - |
MDR: Multidrug-resistant
Experimental Protocols
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
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Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
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Prepare Drug Dilutions: Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
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Prepare Bacterial Inoculum:
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From a fresh agar (B569324) plate (18-24 hours growth), pick several colonies and suspend them in sterile saline.
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Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
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Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
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Inoculate the Plate: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).
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Incubate: Incubate the plate at 35-37°C for 16-20 hours in ambient air.
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Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Disk Diffusion Assay (Kirby-Bauer Test)
This method provides a qualitative assessment of susceptibility.
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Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.
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Inoculate Agar Plate: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar (MHA) plate to create a confluent lawn.
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Apply Antibiotic Disks: Aseptically place a paper disk impregnated with a known amount of this compound onto the surface of the agar.
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Incubate: Invert the plate and incubate at 35-37°C for 16-24 hours.
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Measure Zone of Inhibition: Measure the diameter of the zone of no bacterial growth around the disk in millimeters. The size of the zone is compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant.
Visualizations
Caption: this compound inhibits the LolCDE complex in the inner membrane of Gram-negative bacteria.
Caption: A decision tree for troubleshooting inconsistent results in this compound efficacy studies.
Technical Support Center: Investigating Lolamicin Resistance via LolC and LolE Mutations
This technical support center provides guidance for researchers, scientists, and drug development professionals studying resistance to the novel antibiotic, Lolamicin. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist with experiments aimed at identifying and characterizing mutations in the lolC and lolE genes that confer this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel antibiotic that specifically targets Gram-negative bacteria. Its mechanism of action is the inhibition of the Lol lipoprotein transport system, which is essential for the viability of these bacteria. The Lol system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane. This compound competitively binds to the LolCDE complex, a key component of this pathway, thereby disrupting the transport process.
Q2: What is the role of LolC and LolE in this compound resistance?
A2: LolC and LolE are integral membrane proteins that form part of the LolCDE transporter complex. Mutations in the genes encoding LolC and LolE can alter the binding site of this compound, reducing its efficacy and leading to antibiotic resistance. These mutations are a primary mechanism of acquired resistance to this compound.
Q3: What level of resistance is conferred by mutations in lolC and lolE?
A3: Single amino acid substitutions in LolC and LolE can lead to significant increases in the Minimum Inhibitory Concentration (MIC) of this compound, ranging from over 16-fold to more than 1024-fold increases compared to wild-type strains.
Troubleshooting Guides
Issue 1: Inconsistent or unreliable MIC values for this compound.
This is a frequent challenge in antimicrobial susceptibility testing. Here’s a systematic approach to troubleshoot this issue:
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Inoculum Preparation:
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Problem: Incorrect bacterial concentration in the inoculum is a major source of variability.
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Solution: Ensure the bacterial suspension is standardized to a 0.5 McFarland standard. Use a spectrophotometer to verify the optical density for consistency. Prepare fresh inoculum for each experiment.
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Media and Reagents:
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Problem: Variations in media composition, pH, and cation concentration can affect antibiotic activity and bacterial growth.
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Solution: Use a single, high-quality lot of cation-adjusted Mueller-Hinton Broth (CAMHB) for a series of experiments. Verify the pH of each new batch of media. Prepare fresh this compound stock solutions for each assay and validate the dilution series.
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Incubation Conditions:
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Problem: Fluctuations in incubation time and temperature can lead to inconsistent results.
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Solution: Ensure a calibrated incubator is used and that plates are incubated for a consistent duration (e.g., 16-20 hours) at the appropriate temperature (typically 35-37°C).
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Endpoint Reading:
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Problem: Subjectivity in visually determining the MIC can introduce variability.
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Solution: Use a microplate reader to measure optical density for a more objective endpoint. If reading visually, ensure consistent lighting and have the same operator read the results. The MIC is the lowest concentration with no visible growth.
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Issue 2: Difficulty in generating spontaneous this compound-resistant mutants.
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Problem: The frequency of spontaneous resistance mutations can be low.
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Solution: Use a large inoculum (e.g., >10^9 CFU) to increase the probability of selecting for pre-existing resistant mutants. Plate the large inoculum on agar (B569324) containing this compound at a concentration that is 4 to 8 times the MIC of the parental strain.
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Problem: No resistant colonies are observed.
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Solution:
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Verify this compound Concentration: Ensure the concentration of this compound in the selective plates is accurate.
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Check Inoculum Viability: Perform a viable cell count on the inoculum to confirm the number of bacteria plated.
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Incubation Time: Extend the incubation period to allow for the growth of slower-growing resistant mutants.
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Issue 3: Challenges in sequencing lolC and lolE genes from resistant isolates.
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Problem: Poor quality or low yield of genomic DNA.
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Solution:
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DNA Extraction Method: Use a DNA extraction kit specifically designed for Gram-negative bacteria. Ensure complete cell lysis, as incomplete lysis is a common cause of low yield.
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Sample Handling: Avoid repeated freeze-thaw cycles of bacterial pellets, which can lead to DNA degradation. For long-term storage, store cell pellets at -80°C.
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Contamination: Work in a clean environment to prevent contamination from external DNA sources. Contaminating DNA can interfere with PCR and sequencing.
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Problem: PCR amplification of lolC or lolE fails.
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Solution:
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Primer Design: Verify the specificity of your primers for the target genes. Design primers with appropriate melting temperatures and check for potential secondary structures.
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PCR Conditions: Optimize the annealing temperature and extension time in your PCR protocol.
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DNA Template Quality: Use high-quality, purified genomic DNA as the template.
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Problem: Poor quality sequencing data.
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Solution:
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DNA Purity: Ensure the extracted genomic DNA is free of contaminants such as RNA and proteins. Measure the A260/A280 and A260/A230 ratios to assess purity.
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Sequencing Service: Use a reputable sequencing service and provide them with high-quality PCR products or genomic DNA.
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Quantitative Data Summary
The following table summarizes known mutations in the LolCDE complex that confer resistance to this compound and related inhibitors.
| Gene | Mutation | Fold Increase in MIC | Organism |
| lolC | E195K | >32 | E. coli |
| lolC | N265K | >32 | E. coli |
| lolE | F367S | >32 | E. coli |
| lolC | Q258K | ≥64 | E. coli |
| lolD | P164S | ≥64 | E. coli |
| lolE | L371P | ≥64 | E. coli |
Note: The fold increase in MIC can vary depending on the specific inhibitor and the bacterial strain.
Experimental Protocols
Protocol 1: Generation of Spontaneous this compound-Resistant Mutants
This protocol outlines the "large inoculum method" for selecting spontaneous mutants resistant to this compound.
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Prepare Inoculum: Grow a culture of the parental bacterial strain (e.g., E. coli) in nutrient-rich broth to the late logarithmic or early stationary phase.
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Concentrate Cells: Centrifuge the culture to pellet the cells. Resuspend the pellet in a small volume of sterile saline or broth to achieve a high cell density (>10^10 CFU/mL).
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Plating: Spread a large volume (e.g., 100-200 µL) of the concentrated cell suspension onto multiple agar plates containing this compound at a concentration 4-8 times the MIC of the parental strain.
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Incubation: Incubate the plates at 37°C for 24-48 hours, or until colonies appear.
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Isolate and Purify Mutants: Pick individual colonies and streak them onto fresh selective agar plates to obtain pure isolates.
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Confirm Resistance: Grow the purified isolates in broth and determine their MIC for this compound to confirm the resistant phenotype.
Protocol 2: Identification of Mutations by Whole-Genome Sequencing
This protocol provides a general workflow for identifying mutations in lolC and lolE from resistant isolates using whole-genome sequencing.
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Genomic DNA Extraction: a. Grow an overnight culture of the resistant isolate. b. Pellet the cells by centrifugation. c. Extract high-quality genomic DNA using a commercial kit suitable for Gram-negative bacteria, following the manufacturer's instructions. d. Assess the quantity and purity of the extracted DNA using a spectrophotometer or fluorometer.
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Library Preparation and Sequencing: a. Prepare a sequencing library from the extracted genomic DNA using a standard library preparation kit (e.g., Illumina). b. Perform paired-end sequencing on an Illumina platform to generate high-quality sequence reads.
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Bioinformatic Analysis: a. Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads. b. Read Mapping: Align the quality-filtered reads to a reference genome of the parental strain using a tool like BWA or Bowtie2. c. Variant Calling: Identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the lolC and lolE genes using a variant caller such as GATK or Samtools. d. Annotation: Annotate the identified variants to determine the resulting amino acid changes.
Visualizations
Caption: Workflow for generating and identifying this compound resistance mutations.
Caption: this compound inhibits the LolCDE complex, but mutations in LolC/LolE can prevent this inhibition.
Addressing potential off-target effects of Lolamicin in vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Lolamicin in in vitro experiments.
Troubleshooting Guide
This section addresses common issues that may arise during in vitro studies with this compound.
Issue 1: Higher-than-Expected Minimum Inhibitory Concentration (MIC) Values
You may observe that this compound exhibits lower-than-anticipated potency against your target Gram-negative bacteria.
| Potential Cause | Recommended Solution |
| Bacterial Strain Variability | Ensure the use of a well-characterized, quality-controlled bacterial strain. Passage number can affect susceptibility; use a fresh culture from a frozen stock. Confirm the identity of your bacterial strain. |
| Inoculum Preparation Error | Prepare the bacterial inoculum to the correct density (typically 0.5 McFarland standard). An overly dense inoculum can lead to falsely elevated MICs. |
| Media and Reagent Issues | Use fresh, properly prepared Mueller-Hinton broth or other appropriate media as specified in your protocol. Ensure all reagents are within their expiration dates. |
| This compound Degradation | Prepare fresh stock solutions of this compound. While generally stable, improper storage or repeated freeze-thaw cycles can degrade the compound. |
| Off-Target Binding | If using a complex medium, components may bind to this compound, reducing its effective concentration. Consider using a minimal medium as a control. |
Issue 2: Unexpected Cytotoxicity in Eukaryotic Cell Lines
While this compound is highly selective for Gram-negative bacteria, you may observe some level of cytotoxicity in your mammalian cell line experiments, particularly at high concentrations.
| Potential Cause | Recommended Solution |
| High this compound Concentration | Review the concentration range being tested. This compound's selectivity is not absolute at very high concentrations. Determine the IC50 to establish the cytotoxic concentration for your specific cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to your cells. Run a vehicle control with the solvent alone. |
| Contamination | Test your cell cultures for mycoplasma or other microbial contamination, which can cause non-specific cytotoxicity. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to compounds. If possible, test this compound on a panel of cell lines to understand its cytotoxic profile. |
| Assay Interference | The chosen cytotoxicity assay (e.g., MTT, XTT) may be subject to interference by this compound. Consider using a secondary, mechanistically different assay (e.g., LDH release, live/dead staining) to confirm results. |
Issue 3: Inconsistent or Irreproducible Results
Variability between experimental replicates can be a significant challenge.
| Potential Cause | Recommended Solution |
| Pipetting and Dilution Errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare serial dilutions carefully and use fresh tips for each dilution. |
| Inconsistent Incubation Conditions | Ensure consistent temperature, CO2 levels, and humidity in your incubator. Minor variations can impact both bacterial and eukaryotic cell growth. |
| Edge Effects in Microplates | The outer wells of a microplate are more prone to evaporation, which can concentrate compounds and affect cell growth. Avoid using the outermost wells for critical measurements or ensure proper plate sealing. |
| This compound Solubility Issues | This compound has an aqueous solubility limit. Exceeding this can lead to precipitation and inconsistent effective concentrations. Visually inspect solutions for any precipitate. |
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound in vitro?
This compound demonstrates a high degree of selectivity for Gram-negative bacteria due to its specific targeting of the Lol lipoprotein transport system, which is absent in Gram-positive bacteria and eukaryotic cells. Published data indicates that this compound has minimal toxicity towards mammalian cell lines and red blood cells. It is reported to be inactive against a range of Gram-positive and anaerobic commensal bacteria up to its aqueous solubility limit of 128 µg/mL.
Summary of In Vitro Selectivity Data for this compound
| Cell Type | Assay | Concentration | Observed Effect | Reference |
| Various Mammalian Cell Lines | Cytotoxicity Assays | Not specified | Minimal toxicity | |
| Human Red Blood Cells | Hemolysis Assay | Not specified | Minimal toxicity | |
| Gram-positive bacteria | MIC Assay | Up to 128 µg/mL | Inactive | |
| Anaerobic commensal bacteria | MIC Assay | Up to 128 µg/mL | Inactive |
Q2: How does this compound affect eukaryotic cells?
The primary mechanism of action of this compound involves the inhibition of the LolCDE complex in Gram-negative bacteria. This target is not present in eukaryotic cells, which is the basis for this compound's high selectivity. At concentrations effective against susceptible bacteria, this compound is not expected to have a significant impact on eukaryotic cell proliferation or viability. However, as with any compound, non-specific effects can occur at very high concentrations.
Q3: What is the recommended concentration range for in vitro studies?
For antibacterial susceptibility testing, the concentration range should bracket the expected MIC for the target organism. This compound has shown potent activity against multidrug-resistant strains of E. coli, K. pneumoniae, and E. cloacae, with MIC values often in the low µg/mL range. For off-target effect studies in mammalian cells, it is advisable to test a broad concentration range, starting from the antibacterial effective concentration and extending several orders of magnitude higher to determine a potential IC50 value.
Q4: How can I assess the potential for off-target mitochondrial effects?
While the primary target of this compound is absent in eukaryotes, some antibiotics can have off-target effects on mitochondria due to their bacterial origins. To investigate this, a mitochondrial membrane potential assay using a dye such as JC-1 can be performed. A decrease in the red/green fluorescence ratio in the presence of this compound could indicate mitochondrial depolarization.
Experimental Protocols
Protocol 1: Mammalian Cell Viability Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxicity of this compound against a mammalian cell line.
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Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
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Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
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Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with solvent) and an untreated control.
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Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time.
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MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: In Vitro Gut Microbiome Co-culture
This protocol provides a basic framework for assessing the impact of this compound on a simplified gut microbiome model.
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Bacterial Strains: Use a representative panel of gut commensal bacteria, including both Gram-positive (e.g., Lactobacillus sp., Bifidobacterium sp.) and Gram-negative (Bacteroides sp.) species.
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Co-culture Setup: In an anaerobic chamber, inoculate a suitable broth medium with a mixture of the selected bacterial strains.
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This compound Treatment: Add this compound at a clinically relevant concentration. Include a broad-spectrum antibiotic as a positive control for microbiome disruption and a no-antibiotic control.
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Incubation: Incubate the cultures under anaerobic conditions for 24-48 hours.
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Analysis:
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Viable Cell Counting: Plate serial dilutions of the co-culture on selective agar (B569324) plates to enumerate the different bacterial species.
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16S rRNA Sequencing: Extract DNA from the cultures and perform 16S rRNA gene sequencing to analyze changes in the microbial community composition.
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Visualizations
Technical Support Center: Oral Bioavailability of Lolamicin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate experiments aimed at evaluating and improving the oral bioavailability of Lolamicin.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
Pharmacokinetic studies in murine models have shown that this compound has a significant oral bioavailability of approximately 47%. It has also been reported to be well-tolerated when administered orally to mice.
Q2: What are the known physicochemical properties of this compound?
This compound is a synthetic organic compound with a molecular formula of C24H20N4O and a molar mass of 380.451 g·mol−1. Detailed calculated molecular properties which can help predict its "druglikeness" are available and can be used for formulation development.
Q3: What is the mechanism of action for this compound?
This compound targets the lipoprotein transport system (Lol system), specifically the LolCDE complex, which is essential for the transport of lipoproteins to the outer membrane of Gram-negative bacteria. This targeted action allows it to be selective for certain Gram-negative pathogens while sparing Gram-positive bacteria and the gut microbiome.
Q4: Are there any known challenges associated with this compound's oral absorption?
Current literature suggests that this compound has good oral bioavailability and is well-tolerated. However, as with any compound in development, individual researchers may encounter variability. Factors such as the choice of animal model, formulation, and experimental conditions can influence absorption. While not specifically reported for this compound, general challenges for oral drug absorption can include poor aqueous solubility, degradation in the gastrointestinal tract, and presystemic metabolism.
Q5: What general strategies can be considered to further enhance the oral bioavailability of a compound like this compound?
While this compound's bioavailability is already substantial, several general strategies can be employed to optimize oral drug delivery. These include:
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Formulation Design: Utilizing nanocarriers, liposomes, self-emulsifying drug delivery systems (SEDDS), or amorphous solid dispersions can improve solubility and protect the drug from degradation.
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Physicochemical Optimization: Medicinal chemistry efforts can be used to modify the molecule to improve properties like solubility and permeability.
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Use of Absorption Enhancers: Co-administration with agents that improve membrane permeation can increase uptake.
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Prodrug Strategies: Chemical modification to create a prodrug can enhance absorption, with the active compound being released after absorption.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during their experiments with oral formulations of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in plasma concentrations between subjects | Inconsistent dosing volume or technique. Food effects influencing absorption. Differences in gastrointestinal physiology between animals. | Ensure accurate and consistent oral gavage technique. Standardize the fasting state of the animals before dosing. Increase the number of subjects per group to improve statistical power. |
| Lower than expected oral bioavailability in-house compared to literature | Inadequate formulation leading to poor dissolution or precipitation. Degradation of this compound in the formulation or GI tract. Issues with the analytical method for plasma sample quantification. | Prepare a fresh formulation before each experiment. Characterize the physical and chemical stability of the formulation. Validate the bioanalytical method for accuracy, precision, and stability. Consider a simple suspension or solution in a different, well-characterized vehicle. |
| Precipitation of this compound observed in the prepared oral formulation | Poor solubility of this compound in the chosen vehicle. The concentration of this compound exceeds its solubility limit. | Determine the solubility of this compound in various pharmaceutically acceptable solvents. Consider using co-solvents, surfactants, or complexing agents like cyclodextrins to improve solubility. Prepare a micronized suspension or explore advanced formulations like lipid-based systems. |
| Signs of gastrointestinal distress in animal models after oral administration | High dose or concentration of the formulation. Irritation caused by the vehicle or excipients. | Conduct a dose-ranging tolerability study. Test the vehicle alone to assess its potential for causing adverse effects. Reduce the concentration of any potentially irritating excipients in the formulation. |
Experimental Protocols
Protocol: Preparation and Evaluation of a Simple Oral Suspension of this compound
This protocol provides a basic method for preparing a this compound suspension for oral administration in preclinical studies.
1. Materials:
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This compound powder
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Vehicle (e.g., 0.5% w/v carboxymethylcellulose sodium in purified water)
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Mortar and pestle
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Magnetic stirrer and stir bar
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Homogenizer (optional)
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Calibrated balance
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Graduated cylinders and beakers
2. Procedure:
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Calculate the required amount of this compound and vehicle for the desired concentration and final volume.
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Weigh the this compound powder accurately.
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Levigate the this compound powder with a small amount of the vehicle in a mortar to form a smooth paste. This helps to break down aggregates and improve wetting.
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Gradually add the remaining vehicle to the paste while continuously stirring.
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Transfer the mixture to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.
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For improved particle size reduction and suspension stability, a homogenizer can be used.
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Visually inspect the suspension for any large aggregates.
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Store the suspension under appropriate conditions (e.g., protected from light, at a specified temperature) and determine its short-term stability.
3. Quality Control:
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Visual Inspection: Check for homogeneity and ease of resuspension.
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pH Measurement: Record the pH of the suspension.
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Particle Size Analysis (Optional): Use microscopy or laser diffraction to assess particle size distribution.
Visualizations
Caption: Workflow for Oral Bioavailability Assessment of this compound.
Caption: Key Factors Influencing Oral Bioavailability.
Lolamicin Stability & Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability and potential degradation of Lolamicin. The following information is designed to help anticipate and troubleshoot challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound?
A1: Solid this compound is reported to be stable for at least four years when stored at -20°C. For experimental purposes, it is crucial to conduct specific stability studies under your unique laboratory and formulation conditions.
Q2: What are the likely degradation pathways for this compound based on its structure?
A2: As a pyridinepyrazole derivative, this compound's degradation in solution may be influenced by hydrolysis, oxidation, and photolysis. While specific degradation products have not been publicly detailed, analogous compounds suggest potential pathways could involve:
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Oxidative Degradation: The pyridine (B92270) and pyrazole (B372694) rings can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.
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Photodegradation: Exposure to light, particularly UV radiation, may induce photochemical reactions and degradation.
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Hydrolytic Degradation: Although this compound lacks highly labile ester groups, extreme pH conditions (acidic or basic) could potentially lead to the cleavage of the ether linkage or alterations to the heterocyclic rings over time.
Q3: How can I design a preliminary stability study for this compound in my formulation?
A3: A forced degradation (or stress testing) study is the standard approach to identify potential degradation pathways and develop a stability-indicating analytical method. This involves subjecting this compound solutions to accelerated degradation conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound; Impurities in the sample or solvent; Contaminated HPLC system. | Perform a forced degradation study to identify expected degradant peaks. Run a blank (solvent) injection to check for system contamination. Ensure the purity of the this compound standard. |
| Loss of this compound concentration over time in solution | Adsorption to container surfaces; Degradation (hydrolysis, oxidation, photolysis). | Use silanized or low-adsorption vials. Store solutions protected from light and at a controlled temperature (e.g., 2-8°C). Consider preparing solutions fresh daily. If oxidation is suspected, degas solvents and consider storing under an inert atmosphere (e.g., nitrogen). |
| Poor peak shape for this compound or degradants | Inappropriate mobile phase pH; Column degradation; Sample overload. | Adjust the mobile phase pH to ensure proper ionization of this compound and its degradants. Use a new column of the same type to rule out column failure. Inject a lower concentration of the sample. |
| Inconsistent stability results | Variability in sample preparation; Fluctuations in storage conditions (temperature, light exposure); Inconsistent analytical method performance. | Standardize all sample preparation steps. Ensure stability chambers or storage areas are properly calibrated and monitored. Validate the analytical method for robustness. |
Quantitative Data Summary
As specific quantitative degradation kinetics for this compound are not yet publicly available, the following table provides a template for summarizing data from a forced degradation study.
| Stress Condition | Duration | Temperature | This compound Remaining (%) | Major Degradant 1 (% Peak Area) | Major Degradant 2 (% Peak Area) |
| 0.1 M HCl | 24, 48, 72 hours | 60°C | e.g., 95.2 | e.g., 2.1 | e.g., 0.8 |
| 0.1 M NaOH | 2, 4, 8 hours | Room Temp | e.g., 88.5 | e.g., 5.7 | e.g., 3.2 |
| 3% H₂O₂ | 8, 24, 48 hours | Room Temp | e.g., 92.1 | e.g., 4.5 | e.g., 1.1 |
| Photostability (ICH Q1B) | 1.2 million lux hours | Room Temp | e.g., 98.9 | e.g., 0.5 | Not Detected |
| Thermal (Solid) | 7 days | 80°C | e.g., 99.5 | Not Detected | Not Detected |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradants and establish a stability-indicating analytical method.
Materials:
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This compound reference standard
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Hydrochloric acid (HCl)
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Sodium hydroxide (B78521) (NaOH)
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Hydrogen peroxide (H₂O₂)
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Methanol (B129727) (HPLC grade)
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Water (HPLC grade)
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pH meter
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HPLC system with UV or PDA detector
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Photostability chamber
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Oven
Methodology:
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Stock Solution Preparation: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
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Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Keep at 60°C and take samples at various time points (e.g., 2, 8, 24 hours). Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
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Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature and sample at various time points (e.g., 1, 4, 8 hours). Neutralize with 0.1 M HCl before analysis.
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Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature, protected from light, and sample at various time points (e.g., 4, 8, 24 hours).
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Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified period (e.g., 48 hours). Also, expose a solution to the same thermal stress.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.
Instrumentation & Conditions (Example):
-
HPLC System: Agilent 1260 or equivalent with a photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a suitable wavelength for this compound (e.g., determined by UV scan) and use PDA to evaluate peak purity.
-
Injection Volume: 10 µL.
Methodology:
-
Prepare all samples and standards in a suitable diluent (e.g., 50:50 Methanol:Water).
-
Inject the unstressed this compound standard to determine its retention time and peak shape.
-
Inject the samples from the forced degradation study.
-
Evaluate the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the this compound peak.
-
Assess the resolution between the this compound peak and all degradant peaks. A resolution of >2 is generally considered adequate.
-
Check the peak purity of the this compound peak in the stressed samples to ensure no degradants are co-eluting.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
Technical Support Center: Scaling Up Lolamicin Production
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of Lolamicin production. The information is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of transitioning from laboratory-scale synthesis to larger-scale manufacturing.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the five-step synthesis of this compound?
A1: Scaling up the synthesis of a complex molecule like this compound presents several key challenges that are often not apparent at the laboratory scale. These include:
-
Heat Transfer and Temperature Control: Exothermic reactions, if not properly managed in large reactors, can lead to temperature gradients, "hot spots," and an increased risk of side reactions or decomposition.
-
Mixing Efficiency: Achieving homogeneous mixing in large volumes is critical to ensure consistent reaction kinetics and prevent localized high concentrations of reagents, which can lead to impurity formation.
-
Reagent Addition Rates: The rate of addition of critical reagents, which is easily controlled on a small scale, becomes a crucial parameter to manage at a larger scale to maintain temperature and reaction control.
-
Impurity Profile Management: The types and quantities of impurities can change with scale. It is essential to identify, quantify, and control these impurities to ensure the final active pharmaceutical ingredient (API) meets regulatory standards.
-
Solid Handling and Isolation: The physical properties of intermediates and the final product, such as crystal form and particle size, can vary with the scale of crystallization and isolation, impacting filtration and drying times.
-
Process Safety: Handling large quantities of flammable solvents and potent reagents requires rigorous safety protocols and engineering controls to mitigate risks.
Q2: How can I optimize the yield and purity of this compound during scale-up?
A2: Optimizing yield and purity on a larger scale requires a systematic approach:
-
Process Understanding: A thorough understanding of the reaction mechanism, kinetics, and potential side reactions for each step is crucial.
-
Parameter Optimization: Key process parameters such as temperature, pressure, reagent stoichiometry, and reaction time should be re-optimized at the pilot scale.
-
Solvent Selection: The choice of solvent can significantly impact reaction rates, solubility of intermediates, and the ease of product isolation and purification.
-
Impurity Control: Proactively identify potential impurities and develop strategies to minimize their formation through process control and appropriate purification methods.
-
Crystallization Development: A well-designed crystallization process is critical for achieving high purity and consistent physical properties of the final product.
Q3: What are the critical quality attributes (CQAs) of this compound that need to be controlled?
A3: The critical quality attributes of this compound that must be carefully controlled to ensure its safety and efficacy include:
-
Purity: The level of organic and inorganic impurities must be below established regulatory limits.
-
Potency: The concentration of the active ingredient should be within the specified range.
-
Crystal Form (Polymorphism): Different crystal forms can have different solubility and bioavailability. The desired polymorphic form must be consistently produced.
-
Particle Size Distribution: This can affect the dissolution rate and bioavailability of the final drug product.
-
Residual Solvents: The amount of residual solvents from the manufacturing process must be below safety limits.
II. Troubleshooting Guides
Step 1: Nucleophilic Substitution
Reaction: Methyl 3-hydroxybenzoate + 3-(chloromethyl)benzonitrile (B1583590) → Methyl 3-((3-cyanobenzyl)oxy)benzoate
| Problem | Potential Cause | Troubleshooting/Optimization Strategy |
| Low Yield / Incomplete Reaction | 1. Insufficient base (K₂CO₃) or poor quality. 2. Low reaction temperature. 3. Inefficient mixing. | 1. Use a slight excess of freshly ground, dry K₂CO₃. 2. Gradually increase the reaction temperature, monitoring for impurity formation. 3. Ensure adequate agitation to maintain a uniform slurry. |
| Formation of Impurities | 1. Over-alkylation (dialkylation of the phenol). 2. Hydrolysis of the ester or nitrile group. | 1. Use a controlled stoichiometry of the benzyl (B1604629) chloride. 2. Ensure anhydrous conditions and avoid excessive reaction times. |
| Difficult Work-up | 1. Emulsion formation during aqueous wash. | 1. Add a small amount of brine to the aqueous layer to break the emulsion. |
Step 2: Ester Hydrolysis
Reaction: Methyl 3-((3-cyanobenzyl)oxy)benzoate → 3-((3-cyanobenzyl)oxy)benzoic acid
| Problem | Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Hydrolysis | 1. Insufficient base (e.g., NaOH). 2. Low reaction temperature or short reaction time. | 1. Use a sufficient excess of the base. 2. Increase the temperature and/or extend the reaction time, monitoring by HPLC. |
| Product Degradation | 1. Cleavage of the benzyl ether linkage under harsh basic conditions. | 1. Use milder conditions (e.g., lower temperature, shorter reaction time) and monitor for the formation of 3-hydroxybenzoic acid. |
| Difficult Product Isolation | 1. Product is too soluble in the aqueous phase after acidification. | 1. Ensure the pH is sufficiently acidic to fully protonate the carboxylic acid. 2. Perform multiple extractions with a suitable organic solvent. |
Step 3: Amide Coupling
Reaction: 3-((3-cyanobenzyl)oxy)benzoic acid + N,O-dimethylhydroxylamine → Weinreb Amide
| Problem | Potential Cause | Troubleshooting/Optimization Strategy |
| Low Yield | 1. Inactive PyBOP coupling reagent. 2. Insufficient base (e.g., DIPEA). 3. Racemization if chiral centers were present. | 1. Use fresh, high-quality PyBOP. 2. Use a sufficient amount of a non-nucleophilic base. 3. While this compound is achiral, for similar reactions, lower temperatures can minimize racemization. |
| Formation of Byproducts | 1. Formation of an anhydride (B1165640) from the carboxylic acid. 2. Side reactions involving the nitrile group. | 1. Control the stoichiometry of the coupling reagent and acid. 2. Use mild reaction conditions and monitor the reaction closely. |
| Difficult Purification | 1. Removal of tris(pyrrolidino)phosphine oxide (PyBOP byproduct). | 1. The byproduct is water-soluble and can often be removed with aqueous washes. 2. Optimize chromatographic conditions if necessary. |
Step 4: Condensation
Reaction: Weinreb Amide + 2,4,6-Collidine → Dimethylpyridine derivative
| Problem | Potential Cause | Troubleshooting/Optimization Strategy |
| Low Yield | 1. Incomplete formation of the enolate with LDA. 2. Low reaction temperature. | 1. Ensure the LDA is freshly prepared or titrated. Use a sufficient excess. 2. Maintain a very low temperature during enolate formation, then allow to warm as per the protocol. |
| Side Reactions | 1. Self-condensation of the Weinreb amide or collidine. | 1. Maintain a low temperature and control the rate of addition of the Weinreb amide. |
| Handling of LDA | 1. LDA is pyrophoric and moisture-sensitive. | 1. Handle under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment. |
Step 5: Cyclization
Reaction: Dimethylpyridine derivative + Hydrazine (B178648) monohydrate → this compound
| Problem | Potential Cause | Troubleshooting/Optimization Strategy |
| Low Yield | 1. Incomplete cyclization. 2. Formation of regioisomers. | 1. Ensure a sufficient excess of hydrazine and adequate reaction time at reflux. 2. The regioselectivity of this reaction is generally high, but can be influenced by temperature and solvent. |
| Formation of Impurities | 1. Side reactions of hydrazine. 2. Degradation of the product at high temperatures. | 1. Use high-purity hydrazine monohydrate. 2. Avoid excessively long reaction times at reflux. |
| Difficult Purification | 1. Removal of excess hydrazine. 2. Product is a solid that requires crystallization. | 1. Excess hydrazine can be removed by washing with a dilute acid. 2. Develop a robust crystallization protocol to ensure high purity and a consistent crystal form. |
III. Data Presentation
The following tables present representative data for the scaled-up synthesis of this compound. These values are illustrative and should be optimized for a specific manufacturing process.
Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis (1 kg Scale)
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Purity (HPLC, %) |
| 1 | Nucleophilic Substitution | K₂CO₃ | DMF | 80-90 | 4-6 | 90-95 | >98 |
| 2 | Ester Hydrolysis | NaOH | Methanol (B129727)/Water | 60-70 | 2-4 | 92-97 | >99 |
| 3 | Amide Coupling | PyBOP, DIPEA | DMF | 20-25 | 12-16 | 88-93 | >98 |
| 4 | Condensation | LDA | THF | -78 to 25 | 2-3 | 75-85 | >95 |
| 5 | Cyclization | Hydrazine monohydrate | Ethanol | 78 (reflux) | 4-6 | 85-92 | >99 (after crystallization) |
IV. Experimental Protocols
The following are generalized protocols for the five-step synthesis of this compound, adapted for a larger scale. All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing environment with suitable personal protective equipment.
Step 1: Synthesis of Methyl 3-((3-cyanobenzyl)oxy)benzoate
-
Reactor Setup: Charge a clean, dry reactor with methyl 3-hydroxybenzoate and potassium carbonate (K₂CO₃).
-
Solvent Addition: Add dimethylformamide (DMF) to the reactor.
-
Reagent Addition: Slowly add a solution of 3-(chloromethyl)benzonitrile in DMF to the reactor while maintaining the temperature.
-
Reaction: Heat the mixture to the target temperature and maintain for the specified time, monitoring the reaction progress by HPLC.
-
Work-up: Cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent. Wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of 3-((3-cyanobenzyl)oxy)benzoic acid
-
Reactor Setup: Charge the reactor with the product from Step 1 and a mixture of methanol and water.
-
Base Addition: Add a solution of sodium hydroxide (B78521) (NaOH) to the reactor.
-
Reaction: Heat the mixture to the target temperature and stir until the hydrolysis is complete (monitored by HPLC).
-
Work-up: Cool the reaction mixture and acidify with hydrochloric acid (HCl) to precipitate the product.
-
Isolation: Filter the solid product, wash with water, and dry under vacuum.
Step 3: Synthesis of the Weinreb Amide
-
Reactor Setup: Charge the reactor with the carboxylic acid from Step 2, N,O-dimethylhydroxylamine hydrochloride, and a suitable solvent like DMF.
-
Base and Coupling Agent Addition: Add N,N-diisopropylethylamine (DIPEA) followed by PyBOP.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by HPLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer, filter, and concentrate to obtain the crude Weinreb amide.
Step 4: Synthesis of the Dimethylpyridine derivative
-
Reactor Setup: In a separate reactor, prepare a solution of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at a low temperature.
-
Enolate Formation: Slowly add a solution of 2,4,6-collidine in THF to the LDA solution, maintaining a very low temperature.
-
Condensation: Add a solution of the Weinreb amide from Step 3 to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for the specified time.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride and extract the product.
-
Isolation: Dry and concentrate the organic layer to obtain the crude product.
Step 5: Synthesis of this compound
-
Reactor Setup: Charge the reactor with the dimethylpyridine derivative from Step 4 and ethanol.
-
Hydrazine Addition: Add hydrazine monohydrate to the reactor.
-
Reaction: Heat the mixture to reflux and maintain for the specified duration, monitoring by HPLC.
-
Crystallization: Cool the reaction mixture to induce crystallization of the this compound product.
-
Isolation: Filter the crystalline product, wash with cold ethanol, and dry under vacuum to obtain pure this compound.
V. Mandatory Visualizations
This compound Synthesis Workflow
Caption: Five-step synthetic workflow for the production of this compound.
This compound's Mechanism of Action: Inhibition of the LolCDE Pathway
Caption: this compound competitively inhibits the LolCDE complex, blocking lipoprotein transport.
Technical Support Center: Interpreting Unexpected Phenotypes in Lolamicin-Treated Bacteria
Welcome to the technical support center for Lolamicin research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected phenotypes observed during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel antibiotic that selectively targets Gram-negative bacteria. It functions by inhibiting the Lol lipoprotein transport system, specifically the LolCDE complex. This system is crucial for trafficking lipoproteins from the inner membrane to the outer membrane in Gram-negative bacteria. By disrupting this pathway, this compound compromises the integrity of the outer membrane, leading to bacterial cell death.
Q2: What is the expected phenotype of this compound-treated Gram-negative bacteria?
A2: The expected phenotype is potent bactericidal or bacteriostatic activity against susceptible Gram-negative pathogens, such as E. coli, K. pneumoniae, and E. cloacae, while sparing Gram-positive bacteria and the commensal gut microbiota. This selectivity is a key feature of this compound.
Q3: What are some known unexpected phenotypes observed with this compound treatment?
A3: One of the most prominent unexpected phenotypes reported is cell swelling . This is thought to be a direct consequence of dysfunctional lipoprotein trafficking and the subsequent disruption of outer membrane integrity. Researchers may also observe altered phenotypic responses in this compound-resistant mutants.
Q4: How can resistance to this compound develop?
A4: Resistance to this compound has been associated with mutations in the genes encoding the LolC and LolE proteins, which are components of the LolCDE complex targeted by the antibiotic. These mutations can alter the binding affinity of this compound to its target.
Troubleshooting Guides for Unexpected Phenotypes
This section provides guidance on how to approach and interpret unexpected experimental outcomes.
Issue 1: Observation of Significant Cell Swelling and Lysis at Sub-MIC Concentrations
Possible Causes:
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Hypersensitivity of the bacterial strain: Certain strains may have inherent differences in their outer membrane composition or regulation of the Lol system, making them more susceptible to this compound.
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Off-target effects at higher concentrations: While this compound is selective, very high concentrations might induce stress responses not directly related to LolCDE inhibition.
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Synergistic effects with media components: Components of the culture medium could potentially interact with this compound to enhance its activity.
Troubleshooting Steps:
-
Confirm the MIC: Re-determine the Minimum Inhibitory Concentration (MIC) for your specific strain and growth conditions using a standardized protocol like broth microdilution.
-
Time-Kill Kinetics Assay: Perform a time-kill kinetics assay to understand the dynamics of bacterial killing at various concentrations of this compound. This will reveal if the observed effect is bactericidal or bacteriostatic and at what rate it occurs.
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Microscopy: Use phase-contrast or electron microscopy to visualize the morphological changes over a time course of this compound exposure. This can help characterize the swelling phenotype in detail.
-
Test for Outer Membrane Integrity: Employ assays to directly measure the permeability of the outer membrane, such as the NPN (1-N-phenylnaphthylamine) uptake assay or by assessing the release of periplasmic enzymes.
Issue 2: Lack of Efficacy Against a Known Susceptible Gram-Negative Strain
Possible Causes:
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Development of resistance: Spontaneous mutations in lolC or lolE may have occurred in your bacterial culture.
-
Incorrect drug concentration: Errors in stock solution preparation or dilution can lead to sub-optimal concentrations.
-
Drug instability: Improper storage or handling of this compound may lead to its degradation.
-
High bacterial inoculum: An excessively high starting inoculum can overwhelm the antibiotic's efficacy.
Troubleshooting Steps:
-
Sequence the lolCDE operon: Isolate genomic DNA from the resistant bacteria and sequence the lolC, lolD, and lolE genes to check for mutations.
-
Verify Drug Concentration and Integrity: Prepare fresh stock solutions of this compound and verify their concentration. Ensure proper storage conditions are maintained.
-
Standardize Inoculum: Carefully standardize the bacterial inoculum to the recommended concentration (e.g., 5 x 10^5 CFU/mL) for susceptibility testing.
-
Repeat MIC Determination: Perform the MIC assay with the fresh drug stock and standardized inoculum.
Issue 3: Unexpected Changes in Biofilm Formation or Motility
Possible Causes:
-
Outer membrane stress response: Disruption of the outer membrane by this compound can trigger various stress responses in bacteria, which may indirectly affect biofilm formation and motility as survival mechanisms. Lipoproteins are involved in the assembly of flagella and pili, which are essential for these processes.
-
Sub-lethal concentration effects: Exposure to sub-MIC concentrations of this compound may not kill the bacteria but could induce physiological changes.
Troubleshooting Steps:
-
Biofilm Assay: Quantify biofilm formation using a crystal violet staining assay in microtiter plates. Test a range of this compound concentrations, both above and below the MIC.
-
Motility Assay: Assess swimming and swarming motility on soft agar (B569324) plates containing sub-lethal concentrations of this compound.
-
Gene Expression Analysis: Use qRT-PCR to measure the expression of genes involved in biofilm formation (e.g., csgA, fimA) and motility (e.g., fliC, motA) in response to this compound treatment.
Quantitative Data Summary
| Parameter | Value | Bacterial Strains | Reference |
| MIC Range | 0.5 - 4 µg/mL | Multidrug-resistant E. coli, K. pneumoniae, E. cloacae | |
| Bactericidal Activity | Up to 90% killing | Multidrug-resistant clinical isolates | |
| In Vivo Efficacy (Sepsis Model) | 70% survival rate | Mice infected with colistin-resistant E. coli |
Experimental Protocols
Protocol 1: Time-Kill Kinetics Assay
This protocol determines the rate at which this compound kills a bacterial population.
Materials:
-
This compound stock solution
-
Log-phase bacterial culture
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile culture tubes
-
Shaking incubator
-
Phosphate-buffered saline (PBS) for dilutions
-
Tryptic Soy Agar (TSA) plates
-
Timer
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Dilute an overnight bacterial culture in fresh CAMHB and grow to early logarithmic phase (OD600 ≈ 0.2-0.3). Adjust the culture to a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL in pre-warmed CAMHB.
-
Assay Setup: Prepare culture tubes containing CAMHB with various concentrations of this compound (e.g., 0x, 0.5x, 1x, 2x, 4x MIC). Include a growth control tube without this compound.
-
Incubation: Inoculate each tube with the prepared bacterial suspension. Incubate all tubes at 37°C with constant agitation (e.g., 150 rpm).
-
Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube.
-
Serial Dilution and Plating: Perform serial tenfold dilutions of the collected aliquots in sterile PBS. Plate a defined volume (e.g., 100 µL) of appropriate dilutions onto TSA plates in duplicate.
-
Colony Counting: Incubate the TSA plates at 37°C for 18-24 hours. Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.
-
Data Analysis: Calculate the log10 CFU/mL for each time point and concentration. Plot the mean log10 CFU/mL against time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal.
Protocol 2: Checkerboard Assay for Synergy
This assay is used to evaluate the interaction between this compound and another antimicrobial agent.
Materials:
-
This compound stock solution
-
Second antimicrobial agent stock solution
-
Bacterial inoculum (standardized to 5 x 10^5 CFU/mL)
-
CAMHB
-
96-well microtiter plates
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional gradient of the two antibiotics. Serially dilute this compound along the y-axis (rows) and the second antibiotic along the x-axis (columns).
-
Inoculation: Inoculate each well with 100 µL of the standardized bacterial suspension.
-
Controls: Include wells with each antibiotic alone, a growth control (no antibiotics), and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Data Reading: Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by reading the absorbance at 600 nm.
-
FIC Index Calculation: Calculate the Fractional Inhibitory Concentration (FIC) index to determine the nature of the interaction:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
Interpretation:
-
FIC Index ≤ 0.5: Synergy
-
0.5 < FIC Index ≤ 4: Additive or indifference
-
FIC Index > 4: Antagonism
-
-
Visualizations
Validation & Comparative
A Comparative Analysis of Lolamicin and Colistin on E. coli
A new era of precision antibiotics is dawning with the advent of molecules like Lolamicin, which offers a targeted approach to combating multidrug-resistant Gram-negative bacteria. This guide provides a detailed comparative analysis of the novel antibiotic this compound and the last-resort polymyxin, colistin (B93849), with a specific focus on their activity against Escherichia coli. This comparison is intended for researchers, scientists, and drug development professionals, offering insights into their mechanisms of action, in vitro efficacy, and impact on the host microbiome.
Executive Summary
This compound, a recently discovered antibiotic, demonstrates a remarkable ability to selectively target pathogenic Gram-negative bacteria, including multidrug-resistant E. coli, while sparing the beneficial gut microbiota. In contrast, colistin, a decades-old antibiotic, is used as a last line of defense against critical Gram-negative infections but is associated with significant toxicity and disruption of the gut microbiome. Preclinical data reveals that this compound is effective against colistin-resistant E. coli strains, highlighting its potential as a crucial tool in the fight against antimicrobial resistance. This guide will delve into the quantitative data supporting these claims, detail the experimental methodologies, and visualize the distinct mechanisms of action of these two critical antibiotics.
Data Presentation: In Vitro Efficacy Against E. coli
The following tables summarize the available quantitative data on the in vitro activity of this compound and colistin against E. coli.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Multidrug-Resistant E. coli Clinical Isolates
| Metric | MIC (µg/mL) |
| MIC₅₀ | 1-2 |
| MIC₉₀ | 4 |
| MIC Range | 1-8 |
Data is based on a panel of over 130 multidrug-resistant clinical isolates.
Table 2: Minimum Inhibitory Concentration (MIC) Distribution of Colistin against E. coli
| MIC (µg/mL) | Percentage of Isolates |
| ≤ 0.5 | 3.9% |
| 1 | 34.2% |
| 2 | 45.7% |
| 4 | 14.0% |
| > 4 | 2.2% |
This distribution is based on a large collection of E. coli isolates and demonstrates the typical range of susceptibility. It is important to note that strains with MICs of 2-4 µg/mL or higher are considered resistant.
Table 3: Time-Kill Kinetics of this compound against E. coli
| Time (hours) | Log₁₀ CFU/mL Reduction |
| 4 | > 3 (Bactericidal) |
This compound demonstrates a bactericidal effect against E. coli, achieving a greater than 3-log₁₀ reduction in colony-forming units (CFU)/mL within 4 hours.
Mechanisms of Action
This compound and colistin employ fundamentally different strategies to exert their antibacterial effects on E. coli.
This compound: Targeting Lipoprotein Transport
This compound's innovative mechanism of action involves the targeted inhibition of the LolCDE complex, a critical component of the lipoprotein transport system in Gram-negative bacteria. This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process essential for maintaining the integrity of the bacterial cell envelope. By disrupting this pathway, this compound effectively halts the assembly of the outer membrane, leading to cell death. This target is absent in Gram-positive bacteria, contributing to this compound's selective spectrum of activity.
Colistin: Disrupting Membrane Integrity
Colistin, a polycationic peptide, acts as a detergent, directly targeting the lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria. It displaces divalent cations (Ca²⁺ and Mg²⁺) that stabilize the LPS layer, leading to a disruption of the outer membrane's integrity. This initial damage is followed by the permeabilization of the cytoplasmic membrane, causing leakage of cellular contents and ultimately, bacterial death.
Visualizing the Mechanisms
The distinct signaling pathways of this compound and colistin are illustrated in the following diagrams.
A Comparative Analysis of the In Vivo Efficacy of Lolamicin and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. In the quest for novel therapeutics, lolamicin has been identified as a promising candidate with a unique mechanism of action. This guide provides a detailed comparison of the in vivo efficacy of this compound with the widely used fluoroquinolone, ciprofloxacin (B1669076), based on available preclinical data.
Executive Summary
This compound, a novel inhibitor of the Lol lipoprotein transport system, has demonstrated significant efficacy in murine models of acute pneumonia and septicemia caused by multidrug-resistant Gram-negative pathogens. It selectively targets pathogenic Gram-negative bacteria, sparing the host's gut microbiome. While direct in vivo comparative studies between this compound and ciprofloxacin are not yet available in the public domain, in vitro time-kill kinetic studies provide valuable insights into their respective antibacterial activities. Ciprofloxacin, a broad-spectrum antibiotic, acts by inhibiting DNA gyrase and topoisomerase IV. This guide synthesizes the available data to offer a comprehensive overview for the research community.
Mechanism of Action
The distinct mechanisms of action of this compound and ciprofloxacin underpin their different spectrums of activity and potential for resistance development.
This compound: Targeting the Lipoprotein Transport System
This compound selectively inhibits the LolCDE complex, a critical component of the lipoprotein transport system in Gram-negative bacteria. This system is responsible for trafficking lipoproteins from the inner membrane to the outer membrane, a process essential for maintaining the integrity of the outer membrane. By disrupting this pathway, this compound compromises the bacterial cell envelope, leading to cell death.
Caption: this compound inhibits the LolCDE complex in Gram-negative bacteria.
Ciprofloxacin: Inhibition of DNA Replication
Ciprofloxacin, a fluoroquinolone antibiotic, targets bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, ciprofloxacin leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.
Caption: Ciprofloxacin inhibits DNA gyrase and topoisomerase IV.
In Vivo Efficacy of this compound (Murine Models)
This compound has demonstrated significant efficacy in treating acute pneumonia and septicemia in mouse models infected with multidrug-resistant Gram-negative pathogens.
| Infection Model | Pathogen | Treatment | Outcome | Reference |
| Acute Pneumonia | E. coli AR-0349 (colistin-resistant) | This compound | 2-log reduction in bacterial burden | |
| Septicemia | E. coli AR-0349 (colistin-resistant) | This compound | 100% survival | |
| Acute Pneumonia | K. pneumoniae (colistin-resistant) | This compound | Efficacious against infection | |
| Septicemia | K. pneumoniae (carbapenem-resistant) | This compound | Efficacious against infection | |
| Pneumonia | Drug-resistant strains | This compound (oral) | 70% survival | |
| Septicemia | Drug-resistant strains | This compound (oral) | 100% survival |
In Vitro Comparative Efficacy: this compound vs. Ciprofloxacin
While direct in vivo comparative data is limited, in vitro time-kill kinetic studies provide a head-to-head comparison of the bactericidal activity of this compound and ciprofloxacin against key Gram-negative pathogens.
| Pathogen | Antibiotic | Observation from Time-Kill Kinetics | Reference |
| E. coli BW25113 | This compound vs. Ciprofloxacin | Data from growth effect studies available. | |
| K. pneumoniae ATCC 27736 | This compound vs. Ciprofloxacin | Data from growth effect studies available. | |
| E. cloacae ATCC 29893 | This compound vs. Ciprofloxacin | Data from growth effect studies available. |
Experimental Protocols
The following are summaries of the methodologies used in the key in vivo experiments for this compound.
Murine Acute Pneumonia Model
A murine model of acute pneumonia was utilized to evaluate the in vivo efficacy of this compound.
Caption: Workflow for the murine acute pneumonia model.
Protocol Details:
-
Animal Model: Specific pathogen-free mice (e.g., C57BL/6) are used.
-
Infection: Mice are anesthetized and infected via intratracheal administration of a suspension of a multidrug-resistant Gram-negative pathogen (e.g., E. coli or K. pneumoniae).
-
Treatment: At a specified time post-infection (e.g., 1-2 hours), mice are treated with this compound (administered intraperitoneally or orally) or a vehicle control.
-
Endpoint: After a defined period (e.g., 24 hours), mice are euthanized, and the lungs are harvested, homogenized, and plated to determine the bacterial load (colony-forming units per gram of tissue).
Murine Septicemia Model
A murine septicemia model was employed to assess the ability of this compound to improve survival following a systemic infection.
Caption: Workflow for the murine septicemia model.
Protocol Details:
-
Animal Model: Specific pathogen-free mice are used.
-
Infection: Mice are infected via intraperitoneal injection with a lethal dose of a multidrug-resistant Gram-negative pathogen.
-
Treatment: Shortly after infection, mice are administered this compound or a vehicle control.
-
Endpoint: The primary endpoint is survival, which is monitored and recorded over a period of several days.
Conclusion
The available preclinical data strongly support the in vivo efficacy of this compound against multidrug-resistant Gram-negative bacteria in murine models of severe infections. Its unique mechanism of action and ability to spare the gut microbiome make it a highly promising candidate for further development. While direct in vivo comparisons with ciprofloxacin are needed to definitively establish its relative efficacy, the in vitro data suggest that this compound possesses potent bactericidal activity. Future clinical trials will be crucial in determining the therapeutic potential of this compound in treating Gram-negative infections in humans.
Lolamicin vs. Aztreonam: A Comparative Guide for Researchers in the Fight Against Carbapenem-Resistant Enterobacteriaceae
For Immediate Release
In the escalating battle against antimicrobial resistance, two promising contenders, the novel antibiotic lolamicin and the combination drug aztreonam-avibactam, are emerging as critical therapeutic options against carbapenem-resistant Enterobacteriaceae (CRE). This guide offers a detailed, data-driven comparison of their performance, mechanisms of action, and experimental validation to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound, a recently discovered experimental antibiotic, presents a unique, microbiome-sparing approach by selectively targeting Gram-negative bacteria. In contrast, aztreonam, a monobactam antibiotic, when combined with the β-lactamase inhibitor avibactam (B1665839) (ATM-AVI), offers a potent weapon against a broad range of CRE, including those producing metallo-β-lactamases (MBLs). This guide will dissect the available preclinical and clinical data for both, providing a comprehensive overview to aid in research and development decisions.
Mechanism of Action: A Tale of Two Strategies
This compound: Targeting a Novel Pathway
This compound employs a novel mechanism of action by inhibiting the Lol lipoprotein transport system (Lol system), which is essential for the integrity of the outer membrane in Gram-negative bacteria. This system is responsible for trafficking lipoproteins from the inner to the outer membrane. By disrupting this pathway, this compound compromises the bacterial cell envelope, leading to cell death. A key advantage of this targeted approach is its selectivity for Gram-negative pathogens, leaving Gram-positive bacteria and, crucially, the commensal gut microbiota largely unharmed.
Lolamicin Vies with Clindamycin, Offering Pathogen-Specific Efficacy While Preserving Gut Microbiome Integrity
A new antibiotic, lolamicin, demonstrates potent activity against Gram-negative pathogens while notably sparing the beneficial gut microbiota, a stark contrast to the broad-spectrum effects of established antibiotics like clindamycin (B1669177). Preclinical data highlight this compound's potential to mitigate the risk of secondary infections, such as those caused by Clostridioides difficile, a common and serious complication associated with microbiome disruption from conventional antibiotic use.
Researchers have unveiled compelling evidence for this compound, a novel antibiotic specifically designed to target Gram-negative bacteria by inhibiting the lipoprotein transport system (Lol pathway). This targeted approach allows this compound to selectively eliminate pathogens like Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae, including over 130 multidrug-resistant strains, while leaving Gram-positive bacteria and non-pathogenic Gram-negative commensals unharmed. In contrast, clindamycin, a lincosamide antibiotic, acts by inhibiting bacterial protein synthesis via the 50S ribosomal subunit, affecting a broad range of Gram-positive and anaerobic bacteria, which often leads to significant disruption of the gut microbiome.
Comparative Efficacy and Microbiome Impact: A Quantitative Look
Experimental data from murine models underscore the distinct effects of this compound and clindamycin on both therapeutic outcomes and gut microbial composition.
| Parameter | This compound | Clindamycin | Amoxicillin | Vehicle Control |
| Primary Target | Gram-negative bacteria (via Lol system) | Gram-positive and anaerobic bacteria | Broad-spectrum | N/A |
| Efficacy in septicemia mouse model (survival rate) | 100% (drug-resistant E. coli) | Not reported for Gram-negative sepsis | Not reported for Gram-negative sepsis | 13% mortality in untreated |
| Efficacy in pneumonia mouse model (survival rate) | 70% (drug-resistant K. pneumoniae) | Not applicable | Not reported | Not reported |
| Impact on Gut Microbiome Diversity | Minimal to no significant change | Profound and long-lasting decrease in diversity | Dramatic shifts in bacterial populations | Stable |
| C. difficile Colonization Post-Treatment | Minimal, cleared effectively | High and sustained colonization | High and sustained colonization | Minimal |
Experimental Protocols in Focus
The validation of this compound's selective activity and microbiome-sparing properties involved a series of rigorous preclinical experiments.
In Vivo Efficacy Models
Mouse models of acute pneumonia and septicemia were utilized to assess this compound's therapeutic potential. In these studies, mice were infected with multidrug-resistant Gram-negative pathogens. Following infection, cohorts were treated with this compound (administered orally or intraperitoneally), a comparator antibiotic, or a vehicle control. Key endpoints included survival rates and bacterial burden in target organs, which were measured to determine the drug's efficacy.
Microbiome Analysis via 16S rRNA Sequencing
To investigate the impact on the gut microbiome, fecal samples were collected from mice at baseline and at various time points following treatment with this compound, clindamycin, amoxicillin, or a vehicle. DNA was extracted from these samples, and the 16S ribosomal RNA (rRNA) gene was sequenced to identify and quantify the different bacterial taxa present. This technique allows for a comprehensive analysis of microbial diversity and composition, revealing the extent of disruption caused by each antibiotic.
Clostridioides difficile Challenge Model
To directly test the functional consequence of microbiome disruption, a C. difficile challenge model was employed. Mice were first treated with an antibiotic (this compound, clindamycin, or amoxicillin) or a vehicle. Subsequently, they were orally challenged with C. difficile spores. The level of C. difficile colonization in the gut was then monitored over time to determine if the antibiotic-induced changes in the microbiome rendered the mice susceptible to this secondary infection.
Visualizing the Mechanisms and Workflows
To better illustrate the underlying principles of this compound's action and the experimental design, the following diagrams are provided.
Caption: Mechanism of this compound Action.
Caption: Preclinical Experimental Workflow.
Conclusion: A Promising Future for Microbiome-Sparing Antibiotics
The development of this compound represents a significant step forward in antibiotic research. By selectively targeting pathogenic Gram-negative bacteria, it avoids the collateral damage to the gut microbiome that is characteristic of broad-spectrum antibiotics like clindamycin. This targeted approach not only effectively treats infections but also preserves the host's natural defenses against secondary infections. While this compound is still in the early stages of development and requires further human clinical trials to confirm its safety and efficacy, it serves as a blueprint for a new generation of antibiotics that could revolutionize the treatment of bacterial infections and minimize their long-term health consequences.
Lolamicin: A Targeted Approach to Combating Drug-Resistant Gram-Negative Infections
A comparative analysis of Lolamicin's efficacy in preclinical infection models reveals a promising new frontier in the fight against antibiotic resistance. This novel compound demonstrates potent activity against multidrug-resistant Gram-negative pathogens while uniquely sparing the host's gut microbiome, a critical advantage over many current standard-of-care antibiotics.
Developed to address the urgent threat of antimicrobial resistance, this compound is a first-in-class antibiotic that selectively targets the lipoprotein transport system (Lol system) in Gram-negative bacteria. This system is essential for the survival of these bacteria, and its disruption leads to cell death. Extensive preclinical studies in murine models of acute pneumonia and septicemia have demonstrated this compound's significant therapeutic potential, particularly against challenging multidrug-resistant isolates of Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae.
Superior Efficacy in Resistant Infection Models
In head-to-head comparisons, this compound has shown superior efficacy over other compounds in reducing bacterial burden and improving survival rates in mouse models of severe infections. Notably, in a septicemia model with a colistin-resistant strain of E. coli, intraperitoneally administered this compound resulted in 100% survival. Even when administered orally, this compound achieved a 70% survival rate in mice with pneumonia and 100% in septicemia models.
Beyond survival, this compound effected a significant reduction in the bacterial load in the lungs of mice with acute pneumonia, showing a 2-log reduction in colony-forming units (CFUs). This potent bactericidal or bacteriostatic activity against a panel of over 130 multidrug-resistant clinical isolates underscores its potential as a powerful new tool in the infectious disease armamentarium.
A Paradigm Shift: Sparing the Gut Microbiome
A key differentiator for this compound is its minimal impact on the gut microbiome. Unlike broad-spectrum antibiotics such as amoxicillin (B794) and clindamycin, which can cause significant disruption to the commensal gut flora, this compound treatment results in a stable and diverse microbiome, comparable to that of untreated control animals. This microbiome-sparing characteristic is crucial, as it can prevent secondary infections, such as those caused by Clostridioides difficile, a common and dangerous complication of antibiotic use.
Quantitative Comparison of Antibiotic Efficacy
The following tables summarize the quantitative data from preclinical studies, comparing the efficacy of this compound with other antibiotics in murine infection models.
| Infection Model | Bacterial Strain | Antibiotic | Dose and Administration | Outcome | Reference |
| Acute Pneumonia | E. coli AR-0349 (colistin-resistant) | This compound | 100 mg/kg, IP, twice daily for 3 days | 2-log reduction in lung CFU | |
| Acute Pneumonia | E. coli AR-0349 (colistin-resistant) | Compound 1 | 100 mg/kg, IP, twice daily for 3 days | Less effective than this compound | |
| Septicemia | E. coli AR-0349 (colistin-resistant) | This compound | 100 mg/kg, IP, twice daily for 3 days | 100% survival | |
| Septicemia | E. coli AR-0349 (colistin-resistant) | Compound 1 | 100 mg/kg, IP, twice daily for 3 days | Significantly lower survival than this compound | |
| Pneumonia | Drug-resistant strains | This compound | Oral | 70% survival | |
| Septicemia | Drug-resistant strains | This compound | Oral | 100% survival | |
| Gut Microbiome Disruption | N/A | Amoxicillin | 100 mg/kg, oral gavage, twice daily for 3 days | Significant disruption | |
| Gut Microbiome Disruption | N/A | Clindamycin | 100 mg/kg, oral gavage, twice daily for 3 days | Significant disruption | |
| Gut Microbiome Disruption | N/A | This compound | 200 mg/kg, oral gavage, twice daily for 3 days | Minimal disruption |
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
Murine Acute Pneumonia Model
-
Animals: Female CD-1 or BALB/c mice, 6-8 weeks old.
-
Bacterial Strain and Inoculum Preparation: A colistin-resistant clinical isolate of E. coli (e.g., AR-0349) is grown to mid-logarithmic phase. The bacterial culture is then washed and resuspended in sterile phosphate-buffered saline (PBS) to a concentration of approximately 2.7 x 10⁸ CFU per mouse.
-
Infection: Mice are anesthetized, and the bacterial suspension is instilled into the lungs via intratracheal inoculation.
-
Treatment: Antibiotic treatment is initiated at a specified time post-infection (e.g., 2 hours). This compound is administered at 100 mg/kg via intraperitoneal (IP) injection or 200 mg/kg via oral gavage, twice daily for three days. Control groups receive a vehicle solution.
-
Endpoint Analysis: At the end of the treatment period, mice are euthanized. The lungs are aseptically removed, homogenized, and serially diluted for plating on appropriate agar (B569324) to determine the bacterial load (CFU per gram of tissue).
Murine Septicemia Model
-
Animals: Female CD-1 mice, 6-8 weeks old.
-
Bacterial Strain and Inoculum Preparation: A multidrug-resistant strain of K. pneumoniae or E. coli (e.g., AR-0349) is prepared as described for the pneumonia model, with an inoculum of approximately 4.2 x 10⁸ CFU per mouse.
-
Infection: The bacterial suspension is administered via intraperitoneal injection to induce a systemic infection.
-
Treatment: Antibiotic therapy commences post-infection. This compound is administered at 100 mg/kg (IP) or 200 mg/kg (oral gavage), twice daily for three days.
-
Endpoint Analysis: The primary endpoint is survival, which is monitored for a set period (e.g., 7 days).
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate this compound's mechanism of action and the general experimental workflow for evaluating antibiotic efficacy.
Comparative Analysis of Lolamicin: A Novel Antibiotic with Low Cross-Resistance Potential
A new frontier in the fight against antimicrobial resistance has emerged with the discovery of Lolamicin, a novel antibiotic that demonstrates potent activity against multidrug-resistant Gram-negative bacteria while uniquely sparing the host's gut microbiome. This guide provides a comparative analysis of this compound, focusing on its distinct mechanism of action and performance against bacteria resistant to conventional antibiotics, thereby exploring its low potential for cross-resistance.
This compound's targeted approach, which inhibits the Lol lipoprotein transport system (LolCDE), sets it apart from existing antibiotic classes. This system is essential for the survival of Gram-negative bacteria but is absent in Gram-positive bacteria and host cells, ensuring a highly selective therapeutic window. This novel mechanism suggests that cross-resistance with other antibiotic classes, which target different cellular pathways, is unlikely.
Performance Against Multidrug-Resistant (MDR) Isolates
This compound has been rigorously tested against a broad panel of over 130 multidrug-resistant clinical isolates, showing significant efficacy against notorious pathogens such as E. coli, K. pneumoniae, and E. cloacae. These isolates harbor resistance genes to a variety of antibiotic classes, including carbapenems, aminoglycosides, sulfonamides, trimethoprim, tetracyclines, and colistin.
| Pathogen | Number of MDR Strains Tested | This compound MIC50 (μg/mL) | This compound MIC90 (μg/mL) | This compound MIC Range (μg/mL) |
| E. coli | 47 | 1-2 | 4 | ≤ 8 |
| K. pneumoniae | 61 | 1-2 | 4 | ≤ 8 |
| E. cloacae | 18 | 1-2 | 4 | ≤ 8 |
| MIC50 and MIC90 represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively. | ||||
| Source: Data compiled from susceptibility studies on multidrug-resistant clinical isolates. |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC): The antimicrobial susceptibility of this compound against multidrug-resistant clinical isolates was determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). The tests were performed in Mueller Hinton Broth in triplicate to ensure accuracy and reproducibility.
Frequency of Resistance Studies: The spontaneous resistance frequency to this compound was evaluated using the large inoculum method. Efflux pump-deficient E. coli ΔtolC was initially used to compare this compound to a progenitor compound. Subsequently, resistance frequencies were determined in wild-type E. coli, K. pneumoniae, and E. cloacae at 8 times their respective MICs.
Mechanism of Action and Implications for Cross-Resistance
This compound's unique target, the LolCDE complex, is a key differentiator from other antibiotic classes. This specificity is the foundation for its low potential for cross-resistance.
Caption: this compound inhibits the LolCDE complex in Gram-negative bacteria, disrupting lipoprotein transport to the outer membrane.
The mechanisms of resistance to other major antibiotic classes, such as β-lactams and fluoroquinolones, involve entirely different cellular machinery.
-
β-Lactams: These antibiotics inhibit penicillin-binding proteins (PBPs) involved in peptidoglycan cell wall synthesis. Resistance typically arises from the production of β-lactamase enzymes that degrade the antibiotic, or alterations in the PBPs.
-
Fluoroquinolones: This class targets DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Resistance is commonly due to mutations in the genes encoding these enzymes.
Given that this compound's target and mechanism are distinct from these established antibiotic classes, the development of resistance to this compound is unlikely to confer resistance to them, and vice-versa.
Caption: Distinct antibiotic targets and resistance mechanisms indicate a low likelihood of cross-resistance with this compound.
Frequency of Resistance
Spontaneous resistance to this compound was found to be low. In efflux pump-deficient E. coli (ΔtolC), the frequency of resistance to this compound was 2.2 x 10-8 at 8 times the MIC. For wild-type strains at 8 times the MIC, the frequencies were 3.4 x 10-7 in E. coli and 1.2 x 10-8 in K. pneumoniae. While resistance can emerge through mutations in the lolC and lolE genes, the observed frequencies are promising for a developmental antibiotic candidate.
Comparative Toxicity of Lolamicin and Other Gram-Negative Antibiotics: A Guide for Researchers
For Immediate Release
A novel antibiotic, Lolamicin, has emerged as a promising therapeutic agent against multidrug-resistant Gram-negative bacteria. Its unique mechanism of action, targeting the lipoprotein transport system (LolCDE), not only confers potent bactericidal activity but also suggests a favorable safety profile. This guide provides a comparative analysis of the toxicity of this compound against established Gram-negative antibiotics, offering researchers, scientists, and drug development professionals a comprehensive overview supported by available experimental data.
Executive Summary
This compound demonstrates a significant advancement in antibiotic development by selectively targeting pathogenic Gram-negative bacteria while sparing the host's beneficial gut microbiota. Preclinical studies indicate minimal toxicity to mammalian cells and a low propensity for inducing common antibiotic-associated complications, such as secondary Clostridioides difficile infections. In contrast, many conventional Gram-negative antibiotics, including aminoglycosides, polymyxins, and fluoroquinolones, exhibit dose-limiting toxicities that affect various organ systems. This guide will delve into the comparative in vitro and in vivo toxicity profiles, effects on the gut microbiome, and the underlying molecular mechanisms and signaling pathways associated with these toxicities.
In Vitro Toxicity Comparison
In vitro assays are crucial for the initial assessment of a drug's potential for cellular damage. Key parameters include cytotoxicity against mammalian cell lines (often expressed as the half-maximal inhibitory concentration, IC50) and hemolytic activity against red blood cells.
Table 1: Comparative In Vitro Cytotoxicity of Gram-Negative Antibiotics
| Antibiotic | Class | Cell Line(s) | IC50 | Source(s) |
| This compound | LolCDE Inhibitor | Mammalian cell lines | Minimal toxicity observed; specific IC50 not reported | |
| Colistin (B93849) | Polymyxin | Various | ~100-400 µM (PC12 cells) | |
| Gentamicin | Aminoglycoside | BHK-21 | >500 µg/mL (significant decrease in vital cells) | |
| Ciprofloxacin | Fluoroquinolone | Various (e.g., L1210, HeLa) | 40-80 µg/mL | |
| Amikacin | Aminoglycoside | Data not available | Data not available | |
| Ceftazidime | Cephalosporin | Data not available | Data not available |
Table 2: Comparative Hemolytic Activity of Gram-Negative Antibiotics
| Antibiotic | Class | Hemolytic Activity | Source(s) |
| This compound | LolCDE Inhibitor | Minimal hemolytic activity reported | |
| Colistin | Polymyxin | Low to insignificant (<2% at therapeutic concentrations) | |
| Gentamicin | Aminoglycoside | Not typically associated with significant hemolysis | |
| Ciprofloxacin | Fluoroquinolone | Data not available | |
| Amikacin | Aminoglycoside | No significant hemolytic activity reported | |
| Ceftazidime-avibactam | Cephalosporin/β-lactamase inhibitor | Can induce hemolytic anemia (rare) |
In Vivo Toxicity Comparison
Animal models provide critical information on the systemic toxicity of antibiotics, including acute toxicity (LD50) and organ-specific damage.
Table 3: Comparative In Vivo Acute Toxicity of Gram-Negative Antibiotics in Mice
| Antibiotic | Class | Route of Administration | LD50 (mg/kg) | Source(s) |
| This compound | LolCDE Inhibitor | Well-tolerated at 100 mg/kg (IP) and 200 mg/kg (oral) | Specific LD50 not reported | |
| Colistin | Polymyxin | Intramuscular | 38.72 | |
| Oral | 431.95 | |||
| Gentamicin | Aminoglycoside | Intravenous | 37-67 | |
| Intramuscular/Subcutaneous | 213-893 | |||
| Oral | 8000-10,000 | |||
| Ciprofloxacin | Fluoroquinolone | Data not available | Data not available | |
| Amikacin | Aminoglycoside | Oral | 6000 | |
| Ceftazidime | Cephalosporin | Data not available | Data not available |
Impact on Gut Microbiome
A significant drawback of many broad-spectrum antibiotics is their detrimental effect on the gut microbiota, leading to dysbiosis and an increased risk of secondary infections.
This compound has been specifically designed to spare the gut microbiome. Studies in mice have shown that, unlike broad-spectrum antibiotics such as amoxicillin (B794) and clindamycin, this compound does not cause significant alterations in the composition and diversity of the gut microbiota. This microbiome-sparing effect is attributed to the low sequence homology of its target, the LolCDE complex, in commensal bacteria compared to pathogenic Gram-negative bacteria. Consequently, this compound treatment prevents the overgrowth of opportunistic pathogens like C. difficile.
In contrast, antibiotics like fluoroquinolones and even some Gram-negative-selective agents like colistin can cause significant gut dysbiosis, increasing the host's susceptibility to secondary infections.
Mechanisms of Toxicity and Associated Signaling Pathways
The toxicity of many Gram-negative antibiotics stems from their off-target effects on mammalian cells, particularly on mitochondria, which share evolutionary origins with bacteria.
This compound's Selective Mechanism
The low toxicity of this compound is a direct result of its highly specific mechanism of action. It targets the LolCDE complex, a lipoprotein transport system that is essential for the integrity of the outer membrane in Gram-negative bacteria but is absent in Gram-positive bacteria and eukaryotic cells. This inherent selectivity minimizes off-target interactions with mammalian cellular machinery.
Caption: this compound selectively inhibits the LolCDE complex in Gram-negative bacteria.
Toxicity Pathways of Other Gram-Negative Antibiotics
Many established Gram-negative antibiotics induce toxicity through complex signaling cascades, often initiated by mitochondrial dysfunction.
-
Aminoglycosides (e.g., Gentamicin, Amikacin): These antibiotics can bind to mitochondrial ribosomes, impairing protein synthesis and leading to the generation of reactive oxygen species (ROS). This oxidative stress can trigger the c-Jun N-terminal kinase (JNK) signaling pathway, culminating in apoptosis.
Caption: Aminoglycoside toxicity pathway involving mitochondrial dysfunction and JNK activation.
-
Polymyxins (e.g., Colistin): Colistin's toxicity, particularly nephrotoxicity, is multifaceted. It can directly interact with and disrupt mitochondrial membranes, leading to a decrease in mitochondrial membrane potential and an increase in ROS production. This can activate intrinsic (mitochondrial), extrinsic (death receptor), and endoplasmic reticulum stress-mediated apoptotic pathways.
Lolamicin: A Breakthrough in Precision Antibiotics for Gram-Negative Infections
A new antibiotic, Lolamicin, has emerged as a promising therapeutic agent against multidrug-resistant Gram-negative bacteria. Its novel mechanism of action, which selectively targets pathogenic bacteria while sparing the beneficial gut microbiota, positions it as a significant advancement in the fight against antimicrobial resistance. This guide provides a systematic review of this compound's efficacy and safety profile, comparing it with established antibiotics: colistin, a last-resort treatment for multidrug-resistant Gram-negative infections, and two broad-spectrum antibiotics, amoxicillin (B794) and clindamycin.
This compound is an experimental antibiotic that works by inhibiting the Lol lipoprotein transport system, a crucial pathway for the survival of Gram-negative bacteria. This system is responsible for trafficking lipoproteins to the outer membrane of these bacteria. By disrupting this process, this compound effectively kills a range of pathogenic Gram-negative bacteria, including Escherichia coli, Klebsiella pneumoniae, and Enterobacter cloacae. A key advantage of this targeted approach is the preservation of the gut microbiome, which helps prevent secondary infections such as those caused by Clostridioides difficile.
Comparative Efficacy
The in vitro activity of this compound against multidrug-resistant Gram-negative clinical isolates is a key indicator of its potential therapeutic value. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are presented below for this compound and comparator antibiotics.
| Antibiotic | Organism | Strain | MIC (µg/mL) |
| This compound | E. coli | AR-0349 (colistin-resistant) | 1 |
| K. pneumoniae | AR0040 (colistin-resistant) | 1-2 | |
| E. cloacae | AR0163 (colistin-resistant) | 4 | |
| Colistin | E. coli | AR-0349 | 0.5 (Intermediate) |
| K. pneumoniae | (multidrug-resistant) | 0.125 - >128 | |
| E. cloacae | (multidrug-resistant) | ≤0.06 - ≥128 | |
| Amoxicillin | E. coli | (multidrug-resistant) | >32 (Resistant) |
| K. pneumoniae | (multidrug-resistant) | >256 | |
| Clindamycin | E. coli | (multidrug-resistant) | >256 (Resistant) |
| K. pneumoniae | (multidrug-resistant) | >20 |
In preclinical studies, this compound has demonstrated significant efficacy in mouse models of acute pneumonia and septicemia caused by multidrug-resistant Gram-negative bacteria.
| Antibiotic | Infection Model | Pathogen | Efficacy |
| This compound | Pneumonia | E. coli AR-0349 | 3-log reduction in bacterial burden |
| Septicemia | E. coli AR-0349 | >70% survival | |
| Pneumonia | K. pneumoniae AR0040 | 2-log reduction in bacterial burden | |
| Septicemia | K. pneumoniae BAA-1705 | 100% survival | |
| Pneumonia | E. cloacae AR0163 | 2-log reduction in bacterial burden | |
| Septicemia | E. cloacae AR0163 | 100% survival | |
| Amoxicillin | Pneumonia | S. pneumoniae | Dose-dependent survival |
Safety Profile
A major advantage of this compound is its favorable safety profile, particularly its microbiome-sparing properties. In contrast, many conventional antibiotics can cause significant disruption to the gut microbiota, leading to adverse effects.
| Antibiotic | Key Safety Findings (Preclinical) |
| This compound | Minimal impact on gut microbiome composition and diversity. Prevents C. difficile overgrowth. Well-tolerated in mice at therapeutic doses. |
| Colistin | Associated with nephrotoxicity (kidney damage) and neurotoxicity (nerve damage) as major dose-limiting side effects. |
| Amoxicillin | Can cause significant disruption to the gut microbiome, leading to an increased risk of C. difficile infection. |
| Clindamycin | Known to cause significant changes in the gut flora, with a high risk of C. difficile-associated diarrhea. |
Mechanism of Action: The Lol Pathway
This compound's unique mechanism of action targets the Lol lipoprotein transport system, which is essential for the integrity of the outer membrane of Gram-negative bacteria.
Caption: this compound inhibits the LolCDE transporter in the inner membrane of Gram-negative bacteria.
Experimental Protocols
In Vitro Susceptibility Testing
Minimum inhibitory concentrations (MICs) for this compound and comparator antibiotics are determined using the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI). Briefly, serial twofold dilutions of each antibiotic are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates. Bacterial isolates are grown to a standardized concentration and inoculated into the wells. The plates are incubated at 37°C for 18-24 hours, and the MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
In Vivo Efficacy Models
Pneumonia Model: Female CD-1 mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. Mice are then intranasally infected with a suspension of the target Gram-negative pathogen. Treatment with this compound (e.g., 200 mg/kg, orally) or a vehicle control is initiated two hours post-infection and administered twice daily for three days. At 72 hours post-infection, mice are euthanized, and lungs are harvested to determine the bacterial burden (colony-forming units per gram of tissue).
Septicemia Model: Female CD-1 mice are infected via intraperitoneal injection with a lethal dose of the target Gram-negative pathogen. Treatment with this compound (e.g., 100 mg/kg, intraperitoneally) or a vehicle control begins two hours post-infection and is administered twice daily for three days. Survival is monitored for at least seven days.
Gut Microbiome Analysis
The impact of antibiotic treatment on the gut microbiome is assessed using 16S rRNA gene sequencing. Fecal samples are collected from mice before, during, and after a three-day course of treatment with this compound, amoxicillin, clindamycin, or a vehicle control.
Caption: Workflow for gut microbiome analysis using 16S rRNA gene sequencing.
DNA is extracted from the fecal samples, and the V3-V4 hypervariable region of the 16S rRNA gene is amplified by PCR. The resulting amplicons are then sequenced using a high-throughput sequencing platform. The sequencing data is processed using bioinformatics pipelines such as QIIME 2 to analyze the taxonomic composition and diversity of the gut microbiota.
Conclusion
This compound represents a significant step forward in the development of novel antibiotics to combat the growing threat of multidrug-resistant Gram-negative infections. Its unique mechanism of action, potent in vitro and in vivo efficacy, and favorable safety profile, particularly its ability to spare the gut microbiome, make it a promising candidate for further clinical development. Compared to existing antibiotics like colistin, amoxicillin, and clindamycin, this compound offers the potential for a more targeted and less disruptive treatment option for serious Gram-negative infections. Continued research and clinical trials are warranted to fully elucidate its therapeutic potential in humans.
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
